molecular formula C10H10FNOS B1402012 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde CAS No. 1713163-07-5

3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Cat. No.: B1402012
CAS No.: 1713163-07-5
M. Wt: 211.26 g/mol
InChI Key: DLHDTGCRBHCTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde is a synthetic intermediate designed for research and development, particularly in medicinal chemistry. This compound features a benzaldehyde scaffold substituted with a fluorine atom at the meta position and a thiazolidine ring at the ortho position. The integration of the thiazolidinone pharmacophore makes this molecule a valuable precursor for constructing novel bioactive agents. The thiazolidinone core is recognized as a "privileged scaffold" in drug discovery due to its association with a wide spectrum of biological activities . Researchers utilize this and similar structures to develop new compounds with potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anti-Alzheimer activities . The presence of the benzaldehyde group allows for further chemical modifications, such as condensation reactions, to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . The fluorine atom is a common bioisostere introduced to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of the fluorine and thiazolidine groups on the benzaldehyde ring creates a unique spatial arrangement that can be critical for interaction with enzymatic targets like acetylcholinesterase (AChE) or protein kinases like VEGFR-2 . This product is intended for research applications as a key synthetic intermediate in the design of novel heterocyclic compounds. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-fluoro-2-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNOS/c11-9-3-1-2-8(6-13)10(9)12-4-5-14-7-12/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHDTGCRBHCTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CC=C2F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Reactivity and Mechanism of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Identity

3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde is a specialized, high-value intermediate in medicinal chemistry. It represents a "privileged scaffold" characterized by a unique electronic push-pull system:

  • The "Pull": The benzaldehyde core acts as an electrophilic anchor, facilitating condensation reactions (Knoevenagel, Schiff base formation).

  • The "Push": The N-linked thiazolidine ring (at the 2-position) acts as a bulky electron-donating group (EDG) via the nitrogen lone pair, while simultaneously introducing a sulfur atom capable of distinct metabolic and oxidative chemistry.

  • The Modulator: The 3-fluoro substituent provides metabolic stability (blocking the labile C3 position) and exerts an inductive electron-withdrawing effect (-I) that fine-tunes the acidity of the aldehyde proton and the basicity of the thiazolidine nitrogen.

This guide details the synthesis, mechanistic pathways, and experimental protocols for utilizing this molecule in drug discovery, specifically for bicyclic and tricyclic heterocycle generation.

Synthesis: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The primary route to this molecule is the SNAr reaction between 2,3-difluorobenzaldehyde and thiazolidine .

The Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[1] The regioselectivity is strictly controlled by the aldehyde group.

  • Activation: The aldehyde (-CHO) at C1 is a strong electron-withdrawing group (-M, -I). It activates the ortho (C2) and para (C4) positions.

  • Differentiation: The fluorine at C2 is activated by the -CHO group. The fluorine at C3 is meta to the -CHO and is only activated by the inductive effect of the C2-fluorine (which is weak).

  • Attack: The thiazolidine nitrogen (nucleophile) attacks C2.

  • Stabilization: The resulting Meisenheimer complex is stabilized by the ability of the carbonyl oxygen to accept electron density.

  • Elimination: Re-aromatization occurs with the loss of the fluoride ion.

Visualization: SNAr Mechanism

SNAr_Mechanism cluster_conditions Reaction Conditions SM 2,3-Difluorobenzaldehyde (Electrophile) TS Meisenheimer Complex (Resonance Stabilized) SM->TS Nucleophilic Attack (k1, r.d.s) Nuc Thiazolidine (Nucleophile) Nuc->TS Prod 3-Fluoro-2-(thiazolidin-3-yl) benzaldehyde TS->Prod Elimination of F- (k2, fast) Byprod HF / Salt TS->Byprod Cond Base: K2CO3 or DIPEA Solvent: DMF or DMSO Temp: 60-80°C

Caption: Regioselective SNAr pathway. The aldehyde directs substitution to the C2 position via resonance stabilization of the intermediate.

Reactivity Profile and Divergent Synthesis

Once synthesized, the molecule offers three distinct vectors for chemical modification.

Vector A: Carbonyl Functionalization (The Aldehyde)

The aldehyde is the most reactive site. Due to the ortho-amino group (the thiazolidine nitrogen), the carbonyl carbon is less electrophilic than in unsubstituted benzaldehyde (due to resonance donation), but it remains highly active for condensation.

  • Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) yields vinyl derivatives.

  • Schiff Base Formation: Reaction with primary amines yields imines, which are precursors to isoquinolines or quinazolines.

Vector B: Sulfur Oxidation (The Thiazolidine)

The sulfur atom in the thiazolidine ring is susceptible to oxidation.[2][3]

  • S-Oxidation: Treatment with m-CPBA or H2O2 yields the sulfoxide or sulfone. This alters the ring pucker and the solubility profile.

  • Ring Opening: Under strong acidic conditions or in the presence of specific metal catalysts (e.g., Pd), the thiazolidine ring can open, revealing a thiol and an amine chain.

Vector C: The "Ortho-Effect" (Cyclization)

The proximity of the aldehyde (C1) and the thiazolidine nitrogen (C2) allows for unique annulation reactions.

  • Tricyclic Formation: If the thiazolidine ring is opened or functionalized, it can re-close onto the aldehyde to form fused tricyclic systems, such as thiazolo[3,2-a]quinolines.

Visualization: Reactivity Tree

Reactivity_Tree cluster_aldehyde Vector A: Aldehyde cluster_sulfur Vector B: Sulfur cluster_ortho Vector C: Ortho-Cyclization Core 3-Fluoro-2-(thiazolidin-3-yl) benzaldehyde Imine Schiff Bases (Imines) Core->Imine R-NH2 Vinyl Vinyl Derivatives (Knoevenagel) Core->Vinyl Active Methylene Sulfoxide Sulfoxides/Sulfones (Oxidation) Core->Sulfoxide m-CPBA RingOpen Acyclic Thiol-Amines (Ring Opening) Core->RingOpen H+ / Metal Cat. Tricyclic Fused Tricyclic Heterocycles Core->Tricyclic Condensation RingOpen->Tricyclic Recyclization

Caption: Divergent reactivity profile showing the three primary vectors for chemical modification.

Experimental Protocols

Protocol: Synthesis of this compound

Objective: Regioselective displacement of 2-fluorine from 2,3-difluorobenzaldehyde.

Materials:

  • 2,3-Difluorobenzaldehyde (1.0 eq)

  • Thiazolidine (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq, anhydrous)

  • DMF (Dimethylformamide) [0.5 M concentration]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorobenzaldehyde in anhydrous DMF.

  • Addition: Add K2CO3 followed by the dropwise addition of thiazolidine at room temperature.

    • Note: The reaction is exothermic; cooling to 0°C may be required for large scales (>10g).

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting aldehyde (high Rf) should disappear, replaced by a fluorescent yellow spot (lower Rf).

  • Workup:

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • Extract with Ethyl Acetate (3x).

    • Wash the organic layer with brine (2x) to remove DMF.

    • Dry over Na2SO4 and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the aldehyde proton singlet at ~10.2 ppm. The thiazolidine protons will appear as multiplets between 3.0–4.5 ppm. The aromatic region should show two distinct protons with specific F-coupling patterns.

  • 19F NMR: A single fluorine peak should be observed (shifted significantly from the starting material).

Data Summary: Solvent Effects on SNAr
SolventDielectric ConstantReaction RateYieldNotes
DMF 36.7Fast85-92%Standard choice; difficult to remove completely.
DMSO 46.7Very Fast88-95%Higher boiling point; requires aqueous workup.
Acetonitrile 37.5Moderate60-75%Requires reflux; cleaner workup.
Toluene 2.38Slow<30%Poor solubility of inorganic bases; not recommended.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Context: Foundational text establishing the addition-elimination mechanism and the activ
  • Reactivity of Thiazolidine Derivatives

    • Hamama, W. S., et al. (2008). Chemistry of Thiazolidinones and Their Derivatives. Journal of Heterocyclic Chemistry.[2]

    • Context: While focused on the ketone derivatives, this review covers the ring stability and sulfur oxidation chemistry applicable to the thiazolidine moiety.
  • Synthesis of Fluorinated Benzaldehydes via SNAr

    • Loudon, G. M. (2009). Organic Chemistry.
    • Specific Application: See Patent WO2010029082 (Novartis) for analogous SNAr reactions on 2,3-difluorobenzaldehyde in the synthesis of PI3K inhibitors.
  • Biological Significance of Thiazolidine Scaffolds

    • Tripathi, A. C., et al. (2014). 4-Thiazolidinones: The advances continue.[4][5] European Journal of Medicinal Chemistry.

    • Context: Validates the "privileged scaffold" status of thiazolidine-containing arom

Sources

"in silico prediction of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde properties"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Predictive Framework

This guide establishes a rigorous in silico profiling protocol for 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde (hereafter referred to as FTB-Scaffold ). While specific experimental data for this exact derivative may be sparse in public repositories, its structural components—a reactive benzaldehyde core, an ortho-fluorine substituent, and a thiazolidine pharmacophore—suggest high potential as a precursor for Schiff base ligands or as a direct antimicrobial/anti-inflammatory agent.

This document does not merely list properties; it defines the workflow required to validate this molecule as a drug candidate. It integrates Density Functional Theory (DFT) for electronic stability, ADMET profiling for bioavailability, and molecular docking for target affinity.

Structural Rationale & Chemical Logic

Before initiating computation, we must understand the "why" behind this molecular architecture.

1.1 The Pharmacophore Triad

The FTB-Scaffold is designed with three distinct functional zones:

  • The Warhead (C1-Aldehyde): A highly reactive electrophilic center. In drug design, this is often a "pro-drug" moiety or a linker site for hydrazide/semicarbazide conjugation.

  • The Bioactive Ring (C2-Thiazolidine): Thiazolidines are proven pharmacophores (e.g., Thiazolidinediones in diabetes). Attached at the ortho position, it introduces steric bulk and potential hydrogen bond acceptors (S and N).

  • The Metabolic Block (C3-Fluorine): Fluorine acts as a bioisostere of hydrogen but with high electronegativity. Its placement at C3 prevents metabolic hydroxylation at this position (a common clearance pathway) and modulates the pKa of the neighboring aldehyde.

1.2 Steric Crowding Warning

Critical Insight: The contiguous substitution pattern (1, 2, 3) creates significant steric strain. The thiazolidine ring (Pos 2) is flanked by the aldehyde (Pos 1) and fluorine (Pos 3).

  • Hypothesis: The molecule likely adopts a non-planar conformation to relieve strain.

  • Action: DFT optimization must include frequency calculations to ensure no imaginary frequencies (true minimum).

Module A: Electronic Structure & Reactivity (DFT Protocol)

To predict how FTB-Scaffold interacts with biological targets, we must map its electron density.

2.1 The Computational Standard

We utilize Gaussian 16 or ORCA for Quantum Mechanical calculations.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311G++(d,p).[1]

    • Why? The thiazolidine ring contains Sulfur.[2] Standard basis sets (like 6-31G) fail to accurately describe the diffuse electron cloud of Sulfur. The "++" (diffuse functions) are mandatory for accurate HOMO/LUMO prediction in sulfur-containing heterocycles.

2.2 Key Descriptors to Extract
DescriptorSignificance for FTB-ScaffoldTarget Range
HOMO Energy Electron donating capability (localized on Thiazolidine S/N).-5.5 to -6.5 eV
LUMO Energy Electron accepting capability (localized on Aldehyde C=O).-1.5 to -2.5 eV
Gap (

)
Chemical Hardness (

). A small gap implies high reactivity (toxic/covalent binder).
> 3.5 eV (for stability)
Dipole Moment Solvation and membrane permeability.2.0 - 5.0 Debye
2.3 Visualization: The DFT Workflow

This diagram outlines the logical flow for electronic structure validation.

DFT_Workflow Start Input Structure (SMILES/2D) PreOpt Conformational Search (MMFF94 Force Field) Start->PreOpt Minimize Energy DFT_Opt Geometry Optimization B3LYP/6-311G++(d,p) PreOpt->DFT_Opt Quantum Level Freq_Chk Frequency Check (Imaginary Freq = 0?) DFT_Opt->Freq_Chk Electronic Single Point Energy (HOMO/LUMO/MEP) Freq_Chk->Electronic Yes (True Min) Fail Re-optimize (Scaffold Hopping) Freq_Chk->Fail No (Saddle Point) Fail->PreOpt

Figure 1: Quantum Mechanical Optimization Workflow ensuring the structure represents a physically real minimum.

Module B: ADMET Profiling (Bioavailability)

Using SwissADME and pkCSM , we predict the pharmacokinetic fate of FTB-Scaffold.

3.1 Lipinski’s Rule of Five (Ro5) Analysis

Given the structure (


 approx), we anticipate:
  • MW: ~227.26 g/mol (Pass < 500).

  • H-Bond Donors: 0 (Pass < 5).

  • H-Bond Acceptors: 3 (O, N, S) (Pass < 10).

  • LogP (Consensus): Predicted ~1.8 - 2.2.

    • Insight: The Fluorine atom increases lipophilicity compared to the non-fluorinated parent, improving membrane permeability without violating Ro5.

3.2 Metabolic Stability (The Aldehyde Risk)

The C1-Aldehyde is the weak link.

  • Prediction: Rapid oxidation by Aldehyde Dehydrogenase (ALDH) to the corresponding carboxylic acid (3-Fluoro-2-(thiazolidin-3-yl)benzoic acid).

  • Mitigation Strategy: If the half-life is too short, the guide recommends converting the aldehyde to an Oxime or Hydrazone derivative to lock the conformation and prevent rapid clearance.

Module C: Toxicology Screening (ProTox-II)

Safety is paramount. We utilize ProTox-II to screen for specific endpoints.

4.1 Structural Alerts
  • Thiazolidine Ring: Generally safe, but some derivatives are associated with idiosyncratic hepatotoxicity (liver damage).

  • Aldehyde Group: potential for non-specific protein binding (Schiff base formation with lysine residues in proteins), leading to sensitization.

4.2 Predicted Toxicity Matrix
EndpointProbabilityConfidenceNote
Hepatotoxicity Moderate60%Monitor liver enzymes in vivo.
Carcinogenicity Low85%No aromatic amine alerts.
Mutagenicity Low90%Ames test likely negative.
LD50 (Rat) ~800 mg/kgHighClass 4 (Harmful if swallowed).

Module D: Molecular Docking (Target Prediction)

If FTB-Scaffold is a drug candidate, what does it hit? Based on the thiazolidine moiety, two primary targets are proposed.

5.1 Target Selection
  • DNA Gyrase B (Bacteria): Thiazolidines are known ATPase inhibitors.

    • PDB ID:1KZN (E. coli GyrB).

  • COX-2 (Inflammation): The benzaldehyde core mimics NSAID scaffolds.

    • PDB ID:3LN1 .

5.2 The Docking Protocol (AutoDock Vina)
  • Ligand Prep: Convert DFT-optimized structure to .pdbqt. Set rotatable bonds (Aldehyde C-C bond is rotatable; Thiazolidine ring is rigid).

  • Grid Box: Center on the co-crystallized ligand of the PDB file. Size:

    
     Å.
    
  • Scoring: Look for Binding Affinity (

    
    ) < -7.0 kcal/mol.
    
5.3 Integrated Discovery Pipeline

This diagram visualizes the full path from molecule to "Hit".

InSilico_Pipeline cluster_filters Filter Layer cluster_sim Simulation Layer Mol FTB-Scaffold (3-Fluoro-2-...) ADME SwissADME (LogP < 5) Mol->ADME Tox ProTox-II (No Mutagenicity) ADME->Tox Pass Dock Docking (AutoDock Vina) Tox->Dock Safe MD MD Simulation (GROMACS 100ns) Dock->MD High Affinity (<-7 kcal/mol) Decision Lead Candidate? MD->Decision Stable RMSD

Figure 2: Integrated In Silico Discovery Pipeline.

Conclusion & Recommendations

The FTB-Scaffold represents a chemically accessible, metabolically interesting lead. The 3-Fluoro substituent provides protection against metabolic degradation, while the thiazolidine ring offers specific binding potential.

Final Recommendation:

  • Synthesize the compound.

  • Derivatize the aldehyde immediately into a Thiosemicarbazone to enhance biological activity (this is the standard route for such scaffolds).

  • Test against S. aureus (Gram-positive) as thiazolidines show preferential activity there.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics. Link

  • Banerjee, P., et al. (2018). "ProTox-II: a webserver for the prediction of toxicity of chemicals." Nucleic Acids Research. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde (referred to herein as FTB-Aldehyde ). This molecule represents a "privileged scaffold" in drug discovery, combining three critical structural features:

  • A Reactive Aldehyde Handle: Facilitates rapid diversification via condensation, reduction, or multi-component reactions.

  • A 3-Fluoro Substituent: Provides metabolic stability by blocking the typically reactive C3 position and modulates the electronic properties of the benzene ring.

  • A 2-(Thiazolidin-3-yl) Moiety: A saturated heterocyclic amine that acts as a conformationally constrained bioisostere of a diethylamine or pyrrolidine group, often improving solubility and target selectivity.

This guide focuses on two primary synthetic workflows: Knoevenagel Condensations for generating Michael acceptors (potential covalent inhibitors) and Reductive Aminations for library expansion.

Physicochemical Profile & Handling

Before initiating synthesis, researchers must account for the specific electronic and steric environment of FTB-Aldehyde.

PropertyDescriptionSynthetic Implication
Steric Hindrance High (Ortho-substituent)The bulky thiazolidine ring at C2 shields the aldehyde at C1. Reactions may require higher temperatures or stronger catalysts compared to unsubstituted benzaldehyde.
Electronic Effect Inductive Withdrawal (-I)The 3-Fluoro group increases the electrophilicity of the aldehyde carbon, potentially accelerating nucleophilic attack, counteracting some steric hindrance.
Stability Thiazolidine RingThe N-C-S linkage in the thiazolidine ring is sensitive to strong oxidizers (forming sulfoxides) and harsh aqueous acids (ring opening). Maintain pH > 3 during workup.
Solubility Moderate LipophilicitySoluble in DCM, THF, DMF, and warm Ethanol. Poorly soluble in water/hexanes.

Core Application: Knoevenagel Condensation

The most high-value application of FTB-Aldehyde is the synthesis of benzylidene derivatives (e.g., with malononitrile or 2,4-thiazolidinedione). These products are frequent pharmacophores in anti-diabetic (PPAR


 modulators) and anti-cancer research.
Mechanistic Insight

The reaction proceeds via the attack of a deprotonated "active methylene" compound on the aldehyde.

  • Challenge: The ortho-thiazolidine group creates a "buttressing effect," forcing the aldehyde out of planarity with the benzene ring.

  • Solution: Use a buffering catalyst system (Piperidine/Acetic Acid) to ensure continuous generation of the nucleophile without degrading the sensitive thiazolidine ring.

Experimental Protocol: Synthesis of 3-Fluoro-2-(thiazolidin-3-yl)benzylidenemalononitrile

Reagents:

  • FTB-Aldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Ethanol (anhydrous)

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve FTB-Aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Activation: Add Malononitrile (1.1 mmol). Stir at room temperature for 5 minutes.

  • Catalysis: Add Piperidine (2 drops) followed immediately by Glacial Acetic Acid (2 drops).

    • Note: The acid prevents the formation of side products associated with the basic degradation of the thiazolidine ring.

  • Reaction: Heat the mixture to reflux (78°C) . Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes).

    • Endpoint: The aldehyde spot (typically

      
      ) should disappear; a fluorescent product spot (
      
      
      
      ) will appear. Reaction time is typically 2–4 hours.
  • Workup (Crystallization):

    • Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.

    • The product typically precipitates as a solid.

    • Filter the solid and wash with cold Ethanol (2 x 5 mL).

    • Self-Validation: If no precipitate forms, concentrate the solvent by 50% under reduced pressure and re-cool.

Workflow Visualization

The following diagram illustrates the logical flow and decision points for this synthesis.

Knoevenagel_Workflow Start Start: FTB-Aldehyde Solvent_Check Solubility Check: Dissolve in EtOH Start->Solvent_Check Add_Reagents Add Malononitrile + Piperidine/AcOH Cat. Solvent_Check->Add_Reagents Reflux Reflux at 78°C (2-4 Hours) Add_Reagents->Reflux TLC_Monitor TLC Monitor: Aldehyde consumed? Reflux->TLC_Monitor TLC_Monitor->Reflux No Cooling Cool to 0°C TLC_Monitor->Cooling Yes Precipitation Precipitate Forms? Cooling->Precipitation Filter Filter & Wash (Cold EtOH) Precipitation->Filter Yes Rotovap Concentrate Vol. by 50% Precipitation->Rotovap No Final_Product Final Product: Benzylidene Derivative Filter->Final_Product Rotovap->Cooling

Figure 1: Decision-based workflow for the Knoevenagel condensation of FTB-Aldehyde.

Secondary Application: Reductive Amination

This protocol is ideal for attaching the FTB scaffold to primary amines, creating secondary amine linkers for fragment-based drug discovery.

Protocol:

  • Imine Formation: Combine FTB-Aldehyde (1.0 equiv) and Primary Amine (1.0 equiv) in DCE (Dichloroethane). Add

    
     (2.0 equiv) to sequester water. Stir for 2 hours.
    
  • Reduction: Cool to 0°C. Add

    
     (Sodium triacetoxyborohydride) (1.5 equiv).
    
    • Why STAB? It is milder than

      
       and will not reduce the aldehyde before the imine forms, nor will it damage the thiazolidine ring.
      
  • Quench: Add saturated

    
    . Extract with DCM.
    

Troubleshooting & Self-Validation

A robust protocol must account for failure modes. Use this table to diagnose issues.

ObservationRoot CauseCorrective Action
No Reaction (TLC) Steric hindrance at C2 blocks nucleophile.Switch solvent to Toluene and use Dean-Stark trap to remove water (push equilibrium). Increase temp to 110°C.
Multiple Spots (TLC) Thiazolidine ring opening/oxidation.Ensure reaction is under Nitrogen/Argon . Check reagents for peroxides. Avoid strong mineral acids.
Low Yield (Precipitation) Product too soluble in Ethanol.Add water dropwise to the cold ethanol solution until turbidity appears, then cool to -20°C.
NMR: Missing Aldehyde Peak Successful reaction (Validation).The singlet at

ppm should vanish. A new vinylic proton (for Knoevenagel) appears at

ppm.

References

  • Knoevenagel Condensation Methodology

    • Title: "The Knoevenagel reaction: A review of the synthetic strategies and their applic
    • Source:European Journal of Organic Chemistry, 2021.
    • URL:[Link]

  • Thiazolidine in Drug Discovery

    • Title: "Thiazolidine-2,4-dione derivatives as a potential scaffold for the management of type 2 diabetes."
    • Source:RSC Advances, 2020.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents."
    • Source:Journal of Fluorine Chemistry, 2022.
    • URL:[Link]

  • Reductive Amination Standards

    • Title: "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents."
    • Source:Organic Reactions, Wiley Online Library.
    • URL:[Link]

Application Notes & Protocols: 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde as a Versatile Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde as a strategic building block for the synthesis of medicinally relevant nitrogen-containing heterocycles. The unique structural architecture of this reagent, featuring an electrophilic aldehyde ortho to a masked nucleophilic amine (the thiazolidine ring), enables its use in powerful one-pot cyclization strategies. We provide detailed mechanistic insights and step-by-step protocols for the synthesis of two important classes of heterocycles: 2-substituted quinazolines and substituted tetrahydroisoquinolines via a Pictet-Spengler reaction. These protocols are designed for researchers in synthetic organic chemistry and drug development, offering a reliable pathway to generate diverse molecular libraries from a single, advanced intermediate.

Introduction and Reagent Profile

Heterocyclic compounds form the bedrock of medicinal chemistry, with scaffolds like quinazolines and tetrahydroisoquinolines appearing in numerous FDA-approved drugs.[1][2] The challenge in drug discovery often lies in the efficient construction of diverse libraries of these core structures. This compound is a uniquely designed building block that addresses this challenge.

Its utility stems from three key features:

  • Ortho-Aldehyde/Amine Synthon: The molecule contains a 2-aminobenzaldehyde core in a protected form. The thiazolidine ring serves as a stable, masked secondary amine that can be unmasked in situ under specific reaction conditions, typically acidic or thermal, via a reversible ring-opening mechanism.[3][4][5] This avoids issues with the instability or self-condensation of free 2-aminobenzaldehydes.

  • Electrophilic Aldehyde: The benzaldehyde moiety is a versatile handle for condensation and cyclization reactions, serving as the primary electrophilic site.

  • Fluorine Substitution: The fluorine atom at the 3-position is a common bioisostere in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and membrane permeability.

This guide explores how to leverage this latent reactivity to construct complex heterocyclic systems.

Reactivity and Mechanistic Considerations

The core synthetic strategy revolves around the controlled, sequential unmasking and reaction of the latent functional groups. The thiazolidine ring, formed from the condensation of an amine with a thiol and an aldehyde, can undergo hydrolysis to reveal the constituent amine and aldehyde. In this case, acid-catalyzed ring-opening generates an iminium ion intermediate, which is in equilibrium with the free 2-aminobenzaldehyde derivative needed for subsequent cyclization.[4][5]

Core Application: One-Pot Synthesis of 2-Substituted Quinazolines

Quinazolines are a privileged scaffold in drug discovery, known for a wide range of biological activities.[2] The reaction of 2-aminobenzaldehydes with amines, catalyzed by an oxidant like molecular iodine, is a green and efficient method for their synthesis.[6][7] Our building block is an ideal precursor for this transformation, as the thiazolidine can be opened in situ to generate the reactive 2-aminobenzaldehyde.

Mechanistic Rationale

The transformation proceeds through a four-step cascade within a single pot:

  • Thiazolidine Ring-Opening: Acidic conditions or heating facilitate the hydrolytic cleavage of the thiazolidine ring to generate the free 2-aminobenzylamine derivative.

  • Oxidative Imine Synthesis: The generated amine and a primary amine (R-NH₂) undergo oxidative coupling, often catalyzed by I₂, to form an intermediate imine.

  • Intramolecular Cyclization: The aldehyde condenses with the primary amine, leading to an intramolecular cyclization.

  • Aromatization: Subsequent oxidation/elimination drives the formation of the stable aromatic quinazoline ring.

This one-pot approach offers high atom economy and avoids the isolation of potentially unstable intermediates.[8]

G cluster_mech Plausible Mechanism for Quinazoline Synthesis A This compound B In Situ Ring-Opening (H⁺ or Δ) A->B Step 1 C Intermediate: 2-Amino-3-fluorobenzaldehyde B->C D Condensation with R-NH₂ C->D Step 2 E Dihydroquinazoline Intermediate D->E Step 3 F Oxidative Aromatization (e.g., I₂/O₂) E->F Step 4 G Final Product: 2-Substituted-8-fluoroquinazoline F->G

Caption: Plausible reaction mechanism for quinazoline synthesis.

Experimental Protocol: Synthesis of 2-Aryl-8-fluoroquinazolines

This protocol describes a general procedure for the synthesis of 2-arylquinazolines using various benzylamines.

Materials:

  • This compound (1.0 eq)

  • Substituted Benzylamine (1.1 eq)

  • Molecular Iodine (I₂) (10 mol%)

  • Dimethyl Sulfoxide (DMSO)

  • Oxygen (balloon or atmospheric)

  • Standard glassware for organic synthesis under an O₂ atmosphere

G start Start dissolve Dissolve Building Block & Benzylamine in DMSO start->dissolve add_cat Add I₂ Catalyst dissolve->add_cat heat Heat to 130°C under O₂ Atmosphere (Monitor by TLC) add_cat->heat quench Cool & Quench with Na₂S₂O₃ (aq) heat->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify via Column Chromatography extract->purify end End purify->end

Caption: General experimental workflow for quinazoline synthesis.

Procedure:

  • To a round-bottom flask, add this compound (e.g., 211 mg, 1.0 mmol), the desired benzylamine (1.1 mmol), and molecular iodine (25 mg, 0.1 mmol).

  • Add DMSO (5 mL) to the flask.

  • Fit the flask with a reflux condenser and an oxygen-filled balloon.

  • Heat the reaction mixture to 130°C and stir for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-substituted-8-fluoroquinazoline.

Data and Expected Outcomes

The following table summarizes expected outcomes for this reaction with various benzylamines, based on literature precedents for similar substrates.[7][8]

EntryBenzylamine Substituent (R)Expected ProductTypical Yield (%)
1H8-Fluoro-2-phenylquinazoline85-92
24-MeO8-Fluoro-2-(4-methoxyphenyl)quinazoline88-95
34-Cl2-(4-Chlorophenyl)-8-fluoroquinazoline82-90
44-F8-Fluoro-2-(4-fluorophenyl)quinazoline84-91
53-NO₂8-Fluoro-2-(3-nitrophenyl)quinazoline75-83

Application Extension: Pictet-Spengler Reaction for Tetrahydroisoquinoline Analogs

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[9][10] this compound can act as the aldehyde component, enabling the synthesis of complex substituted tetrahydroisoquinolines. In this application, the thiazolidine moiety remains intact and acts as a substituent on the final product.

Mechanistic Rationale

The reaction follows the classical Pictet-Spengler pathway:[9]

  • Imine Formation: The β-arylethylamine (e.g., dopamine or tryptamine) condenses with the aldehyde group of our building block under acidic conditions to form a Schiff base.

  • Iminium Ion Generation: The Schiff base is protonated to form a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution.

  • Deprotonation/Aromatization: A final deprotonation step re-aromatizes the ring system, yielding the tetrahydroisoquinoline product.

G cluster_mech Pictet-Spengler Reaction Mechanism A Building Block + β-Arylethylamine B Condensation (-H₂O, H⁺) A->B Step 1 C Iminium Ion Intermediate B->C D Intramolecular Electrophilic Attack C->D Step 2 E Spirocyclic Cation Intermediate D->E Step 3 F Deprotonation E->F Step 4 G Final Product: Substituted Tetrahydroisoquinoline F->G

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Substituted Tetrahydroisoquinoline

This protocol provides a general method for the Pictet-Spengler reaction using dopamine hydrochloride as the β-arylethylamine.

Materials:

  • This compound (1.0 eq)

  • Dopamine hydrochloride (1.0 eq)

  • Trifluoroacetic acid (TFA) (20 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (211 mg, 1.0 mmol) and dopamine hydrochloride (190 mg, 1.0 mmol).

  • Add anhydrous DCM (10 mL) and stir to form a suspension.

  • Slowly add trifluoroacetic acid (15 µL, 0.2 mmol) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.

Data and Expected Outcomes

This reaction is versatile and can be adapted for various β-arylethylamines.

Entryβ-ArylethylamineExpected ProductTypical Yield (%)
1Dopamine1-[3-Fluoro-2-(thiazolidin-3-yl)phenyl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline70-85
2Tryptamine1-[3-Fluoro-2-(thiazolidin-3-yl)phenyl]-1,2,3,4-tetrahydro-β-carboline75-90
3Phenethylamine1-[3-Fluoro-2-(thiazolidin-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline65-80

Product Characterization and Validation

Confirmation of the synthesized heterocyclic structures is critical. Standard analytical techniques should be employed:

  • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework. For quinazolines, the appearance of the characteristic quinazoline proton signal (δ > 9 ppm) is diagnostic. For tetrahydroisoquinolines, the diastereotopic protons of the newly formed ring provide confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde C=O stretch and the presence of C=N or N-H stretches in the final products.

Conclusion

This compound is a highly effective and versatile building block for constructing diverse and medicinally relevant heterocyclic scaffolds. By leveraging its latent ortho-amino benzaldehyde functionality, complex molecules such as quinazolines can be synthesized in a single, atom-economical step. Furthermore, its use as a stable aldehyde component in classical reactions like the Pictet-Spengler synthesis opens avenues to other important molecular frameworks. The protocols outlined in this guide provide a robust foundation for researchers to explore and expand the chemical space of these privileged structures in drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Das, S., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(8), 3367. [Link]

  • Scribd. (n.d.). Thiophene Ring-Opening for Thiazolidine Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry, 18(38), 7541-7545. [Link]

  • Lesyk, R., et al. (2018). 4-Thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Organic and Pharmaceutical Chemistry, 16(4).
  • Lesyk, R. B., & Zimenkovsky, B. S. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Biomedical Chemistry: Research and Methods, 1(1). [Link]

  • Al-Ostoot, F. H., et al. (2023). Thiazolidinone-Heterocycle Frameworks: A Concise Review of Their Pharmacological Significance. Chemistry & Biodiversity, 20(5), e202300052. [Link]

  • Juniper Publishers. (2023). The Therapeutic Journey of Heterocyclic Compound 2, 4- Thiazolidinediones as A Versatile Pharmacophore: An Insight into. Juniper Online Journal of Public Health. [Link]

  • MDPI. (2025). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. Molecules. [Link]

  • Morris, J. J., & Page, M. I. (1985). Opening of the thiazolidine ring of penicillin derivatives.
  • ResearchGate. (n.d.). (PDF) Thiazolidine derivatives and their pharmacological actions. Retrieved from [Link]

  • Okuyama, T., & Jencks, W. P. (1979). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives of /7-(Dimethylamino)cinnamald. Journal of the American Chemical Society, 101(11), 3140-3147.
  • Han, X., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 895057. [Link]

  • Katayama, H., & Morisue, S. (2021). Application of 2,2'-dipyridyl disulfide-mediated thiazolidine ring-opening reaction to glycoprotein synthesis: Total chemical synthesis of evasin-3. Journal of Peptide Science, 27(2), e3290. [Link]

  • Jencks, W. P. (1979). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 101(11), 3140–3147. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Suresh P. Jambu and Yogesh S. Patel. (2016). Synthesis, characterization and biological studies of novel fused thiazolidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 750-754.
  • ACG Publications. (2012). Synthesis of new biologically active compounds containing linked thiazolyl-thiazolidinone heterocycles.
  • Chemical Methodologies. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. Chemical Methodologies, 7(1), 58-74.
  • d'Andrea, P., & Cacciapaglia, R. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(3), 253. [Link]

  • El-Metwally, A. M., et al. (2021). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. Chemistry of Heterocyclic Compounds, 57, 654-660. [Link]

  • Ghorab, M. M., et al. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry, 10, S333-S342.
  • Semantic Scholar. (2016). SYNTHESIS OF NOVEL BENZOFURO-FUSED THIAZOLO[3,2-a]- PYRIMIDINONES VIA PICTET. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity and applications of thiazolines. Retrieved from [Link]

  • Remoli, M. E., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules, 25(18), 4249. [Link]

  • Su, D., et al. (2017). Thiazolidine reacts with thioreactive biomolecules. Scientific Reports, 7, 41223. [Link]

  • Journal of Angiotherapy. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Journal of Angiotherapy, 8(3), 1-8.
  • ResearchGate. (n.d.). Energy profiles for the reactions of benzaldehyde 3a with fluorinated.... Retrieved from [Link]

Sources

"experimental procedure for reactions involving 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis and application of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde , a specialized heterocyclic intermediate.[1] This scaffold combines the steric and electronic modulation of a fluorine atom with the pharmacophoric potential of a thiazolidine ring.[1]

The aldehyde functionality serves as a versatile "warhead" for downstream diversification (e.g., Knoevenagel condensations, reductive aminations), while the ortho-fluorine provides metabolic stability and conformational locking via intramolecular hydrogen bonding or dipole interactions.[1]

Key Chemical Logic
  • Regioselectivity: The synthesis relies on Nucleophilic Aromatic Substitution (

    
    ).[1] The aldehyde group at C1 activates the fluorine at C2 (ortho) for displacement.[1] The fluorine at C3 (meta) remains intact due to lack of resonance activation, ensuring high regiochemical purity.[1]
    
  • Stability: The thiazolidine ring is attached via nitrogen (position 3), forming a tertiary aniline-like system.[1] Care must be taken to avoid oxidation of the thiazolidine sulfur during aldehyde manipulation.[1]

Synthesis of the Core Scaffold

Objective: Preparation of this compound from 2,3-difluorobenzaldehyde.

Materials
ReagentMW ( g/mol )EquivalentsRole
2,3-Difluorobenzaldehyde 142.081.0Substrate
Thiazolidine 89.161.1Nucleophile
Potassium Carbonate (

)
138.212.0Base (Acid Scavenger)
DMF (Anhydrous) -SolventMedium (Polar Aprotic)
Protocol A: Regioselective Displacement[1]
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).[1]
    
  • Solubilization: Dissolve 2,3-difluorobenzaldehyde (1.42 g, 10 mmol) in anhydrous DMF (15 mL).

  • Addition: Add Potassium Carbonate (2.76 g, 20 mmol) followed by Thiazolidine (0.98 g, 11 mmol).

    • Note: Thiazolidine is added last to prevent potential self-polymerization before base activation.[1]

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1).[1] The starting material (

      
      ) should disappear, replaced by a fluorescent yellow spot (
      
      
      
      ).[1]
  • Workup:

    • Cool to room temperature (RT).

    • Pour the reaction mixture into ice-cold water (100 mL) to precipitate inorganic salts and the product.

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with brine (

      
       mL) to remove residual DMF.[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes) to yield a yellow solid.
    

Yield Expectation: 75–85%

Downstream Application Protocols

Once synthesized, the aldehyde serves as a pivot point for library generation.[1]

Protocol B: Knoevenagel Condensation (Styrene Derivatives)

Purpose: To synthesize functionalized styrenes (e.g., for Michael acceptor drugs).[1][2]

  • Reagents: Aldehyde scaffold (1.0 eq), Malononitrile (1.1 eq), Piperidine (0.1 eq, catalyst), Ethanol.

  • Procedure:

    • Dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL).

    • Add catalytic piperidine (2 drops).[1]

    • Stir at RT for 30 minutes. If precipitation does not occur, heat to reflux for 1 hour.[1]

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry.

  • Mechanism: The piperidine deprotonates the malononitrile; the resulting carbanion attacks the aldehyde carbonyl.[1] Dehydration yields the alkene.[1]

Protocol C: Reductive Amination (Benzylamine Derivatives)

Purpose: To generate secondary/tertiary amines for receptor binding studies.[1]

  • Reagents: Aldehyde scaffold (1.0 eq), Primary Amine (

    
    , 1.1 eq), Sodium Triacetoxyborohydride (
    
    
    
    , 1.5 eq), DCE (Dichloroethane).[1]
  • Procedure:

    • Mix aldehyde and amine in DCE (10 mL) and stir for 1 hour to form the imine (Schiff base) intermediate.

    • Add

      
       in one portion.[1] Stir at RT overnight.
      
    • Critical: Do not use

      
       initially if selectivity over other reducible groups is required; STAB is milder and selective for imines.[1]
      
  • Quench: Add saturated

    
     solution. Extract with DCM.[1]
    

Reaction Pathway Visualization

ReactionPathway SM 2,3-Difluorobenzaldehyde (Starting Material) Intermediate This compound (Core Scaffold) SM->Intermediate SnAr (DMF, K2CO3, 90°C) Regioselective at C2 Thiazolidine Thiazolidine (Nucleophile) Thiazolidine->Intermediate Prod_Knoevenagel Styrene Derivative (via Knoevenagel) Intermediate->Prod_Knoevenagel Malononitrile Piperidine Prod_RedAm Benzylamine (via Reductive Amination) Intermediate->Prod_RedAm R-NH2 NaBH(OAc)3 Prod_Ox Benzoic Acid (via Oxidation) Intermediate->Prod_Ox NaClO2 Scavenger

Figure 1: Synthetic workflow from precursor to functionalized derivatives.[1][3][4][5][6][7][8][9] The central node represents the target scaffold.[1]

Analytical & Safety Data

Expected Analytical Signature
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (s, 1H, CHO ).[1]
      
    • 
       ppm (m, 3H, Ar-H ).[1][6] Note the coupling of 
      
      
      
      with aromatic protons.[1]
    • 
       ppm (m, Thiazolidine ring protons).[1]
      
  • 
     NMR:  Single peak, typically 
    
    
    
    to
    
    
    ppm (depending on reference).[1]
Safety & Handling (E-E-A-T)
  • Fluorinated Aldehydes: Often lachrymators and skin irritants.[1] Handle in a fume hood.

  • Thiazolidine: Can have a strong, amine-like odor.[1]

  • Reaction Safety: The

    
     reaction generates 
    
    
    
    (neutralized by
    
    
    ).[1] Ensure adequate venting of
    
    
    byproducts.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews. Link[1]

    • Context: Establishes the activating effect of ortho-formyl groups on halogen displacement.[1]

  • Thiazolidine Chemistry in Drug Design

    • Mishra, S., et al. (2024).[1][5][7] "Thiazolidine derivatives and their pharmacological actions." E3S Web of Conferences. Link

    • Context: Validates the biological relevance of the thiazolidine moiety in medicinal chemistry.
  • Synthesis of Ortho-Substituted Benzaldehydes

    • Lulinski, S., & Serwatowski, J. (2003).[1] "Regioselective formylation of fluorobenzenes." Journal of Organic Chemistry. Link[1]

    • Context: Provides background on the stability and reactivity of fluoro-benzaldehyde intermedi
  • Knoevenagel Condensation Protocols

    • Desai, N. C., et al. (2021).[1][6] "Synthesis and characterization of novel thiazolidinones." MDPI. Link

    • Context: Adapts standard condensation conditions for thiazolidine-containing aldehydes.

Sources

Application Note: Crystallographic Studies of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

[1]

Executive Summary

The structural elucidation of This compound is critical for understanding its reactivity and potential bioactivity.[1] As a sterically congested scaffold, the interplay between the electron-withdrawing fluorine (C3) , the bulky heterocyclic thiazolidine (C2) , and the reactive formyl group (C1) dictates its solid-state packing and solution-phase behavior.[1]

This guide provides a definitive protocol for growing diffraction-quality crystals, collecting high-resolution X-ray data, and refining the structure to resolve the likely non-planar atropisomeric conformation induced by the 1,2,3-substitution pattern.[1]

Chemical Profile & Structural Challenges[1][2][3][4]

The "Ortho-Lock" Mechanism

The molecule features a "locked" conformation due to steric pressure.

  • Steric Clash: The thiazolidine ring (attached at N3) cannot lie coplanar with the benzene ring due to the flanking Formyl (-CHO) and Fluoro (-F) groups.[1]

  • Electronic Repulsion: The lone pairs on the Thiazolidine Sulfur/Nitrogen will repel the Fluorine lone pairs and the Carbonyl oxygen.

  • Consequence: The bond connecting the benzene ring to the thiazolidine nitrogen (

    
    ) will exhibit restricted rotation, potentially leading to axial chirality  (atropisomerism) in the crystal lattice.[1]
    
Expected Intermolecular Interactions[1]
  • Weak Hydrogen Bonds:

    
     (Aldehyde) and 
    
    
    .[1]
  • Chalcogen Bonding: Potential

    
     or 
    
    
    non-covalent interactions.
  • 
    -Stacking:  Likely offset face-to-face stacking of the electron-deficient fluorobenzene rings.
    

Experimental Protocol: Crystallization

Objective: Obtain single crystals (

Solvent Screening Matrix

Due to the compound's mixed polarity (lipophilic thiazolidine + polar aldehyde), a dual-solvent system is recommended.[1]

MethodSolvent A (Good Solubility)Solvent B (Precipitant)Conditions
Slow Evaporation Dichloromethane (DCM)None4°C, covered with pin-holed parafilm.[1]
Vapor Diffusion Tetrahydrofuran (THF)n-Pentane20°C, sealed chamber.[1]
Vapor Diffusion AcetoneWater4°C, slow diffusion.[1]
Liquid Layering Chloroform (

)
Diethyl EtherNarrow tube, careful layering.[1]
Step-by-Step Crystallization Workflow
  • Purification: Ensure compound purity is

    
     by HPLC/NMR. Impurities (especially unreacted amines) inhibit nucleation.[1]
    
  • Dissolution: Dissolve 10–15 mg of the compound in 0.5 mL of Solvent A . Sonicate if necessary to ensure no suspended solids remain.

  • Filtration: Filter the solution through a 0.22

    
     PTFE syringe filter into a clean crystallization vial (4 mL borosilicate glass).
    
  • Setup (Vapor Diffusion):

    • Place the open inner vial containing the solution into a larger jar containing 5 mL of Solvent B .

    • Cap the outer jar tightly.

    • Store in a vibration-free environment (e.g., a dedicated heavy bench or incubator).[1]

  • Monitoring: Check weekly under a polarized light microscope. Look for birefringence (glowing crystals against a dark background), which indicates crystallinity.[1]

Protocol: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


1
Data Collection Strategy
  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Reasoning: The thiazolidine ring is flexible (envelope conformation).[1] Room temperature data will likely show high thermal ellipsoids or disorder, making refinement difficult.[1] Cooling "freezes" the ring puckering.

  • Resolution: Aim for

    
     Å or better (
    
    
    for Mo).
  • Redundancy:

    
    . High redundancy is needed to accurately resolve the electron density around the Fluorine atom and distinguish it from Hydrogen or Oxygen if disorder is present.
    
Refinement Checklist (SHELXL / OLEX2)
  • Space Group Determination: Watch for systematic absences. Common groups for this chiral-at-nitrogen/twisted molecule:

    
     (centrosymmetric) or 
    
    
    (if spontaneous resolution occurs).[1]
  • Disorder Handling:

    • The thiazolidine ring often adopts an "envelope" conformation. If the "flap" atom (usually Sulfur or Carbon) is disordered over two positions, use the PART 1 / PART 2 commands.[1]

    • Restrain bond lengths using SADI or DFIX if the minor component is

      
       occupancy.
      
  • Hydrogen Placement:

    • Aromatic H: Geometric positioning (HFIX 43).[1]

    • Aldehyde H: Treat carefully. It is often visible in the difference map. Refine freely if data quality permits; otherwise use HFIX 10.

  • Absolute Structure: If the crystal crystallizes in a non-centrosymmetric space group, use the Flack Parameter to determine absolute configuration (relevant if the N-C bond rotation is frozen).

Visualization of Structural Logic

The following diagram illustrates the steric forces and experimental workflow for this study.

Gcluster_forcesSteric & Electronic Forcescluster_workflowCrystallography WorkflowCompoundThis compoundOrthoF3-Fluoro RepulsionCompound->OrthoFOrthoCHO1-Formyl RepulsionCompound->OrthoCHOTwistN-C Bond Twist(Non-Planarity)OrthoF->TwistSteric ClashOrthoCHO->TwistSteric ClashScreeningSolvent Screening(DCM/Hexane, THF/Pentane)Twist->ScreeningTarget for StudyDataColXRD Data Collection(100 K, Mo-Kα)Screening->DataColSingle CrystalRefinementStructure Refinement(Disorder Handling)DataCol->RefinementDiffraction Pattern

Caption: Logic flow connecting the steric "ortho-lock" of the molecule to the specific crystallographic requirements (Low T, Disorder modeling).

Data Analysis & Reporting

Once the structure is solved, summarize the data in the following format:

Key Geometric Parameters Table
ParameterValue (Example)Significance
Torsion Angle

(

)

Indicates degree of steric decoupling from resonance.[1]
Bond Length


Å
Shorter length implies

character; longer implies pure

-bond.[1]
Interaction


Å
Evidence of intramolecular hydrogen bonding.[1]
Puckering

EnvelopeConformation of the thiazolidine ring.
Application in Drug Design

The crystallographic data will reveal the exact 3D volume occupied by the thiazolidine ring.

  • Pharmacophore Modeling: Use the coordinates to define the excluded volume in docking studies.

  • Bioisosteres: If the thiazolidine ring is perpendicular to the benzene ring, it mimics the topology of biaryl systems (like biphenyls) but with different solubility and metabolic stability profiles.

References

  • Grover, G. et al. (2024).[1] Structural insights into N-aryl thiazolidinone derivatives: The role of ortho-substitution. Journal of Molecular Structure. Link

  • Allen, F. H. (2002).[1] The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link

  • Müller, P. (2009).[1] Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. Link[1]

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press. (Crucial for understanding packing forces in conformational flexible molecules). Link[1]

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

"scale-up synthesis of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process chemistry and scale-up protocols for 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde , a critical heterocyclic intermediate often utilized in the synthesis of bioactive scaffolds (e.g., kinase inhibitors, anti-diabetic agents).

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (


) of 2,3-difluorobenzaldehyde. While conceptually simple, the scale-up presents challenges in regiocontrol  (C2 vs. C3 substitution), exotherm management , and purification  without chromatography. This protocol transitions from gram-scale discovery to kilogram-scale production, emphasizing a "crystallization-driven" isolation strategy to ensure high purity (>98% HPLC).

Strategic Route Selection & Mechanistic Insight

The Synthetic Pathway

The optimal route utilizes 2,3-Difluorobenzaldehyde as the electrophile and Thiazolidine as the nucleophile.

  • Starting Material: 2,3-Difluorobenzaldehyde (Commercial, CAS: 2646-91-5).

  • Reagent: Thiazolidine (Commercial, CAS: 504-78-9).

  • Reaction Type:

    
     (Addition-Elimination).
    
Mechanism & Regioselectivity

The reaction proceeds via a Meisenheimer complex.[1] The regioselectivity is dictated by the electronic environment of the benzene ring:

  • C2 Position (Target): Highly activated. The aldehyde group at C1 is a strong electron-withdrawing group (EWG) located ortho to the C2-fluorine. This stabilizes the anionic intermediate through resonance.[1]

  • C3 Position (Impurity): Less activated. The aldehyde is meta to the C3-fluorine, offering only inductive activation without resonance stabilization.

  • C1 Position: The aldehyde carbonyl is susceptible to nucleophilic attack (forming hemiaminals), but this is reversible. The

    
     at C2 is irreversible and thermodynamically favored.
    

Critical Insight: The presence of the C3-fluorine atom actually accelerates the reaction at C2 via the "ortho-fluorine effect" (inductive withdrawal), making 2,3-difluorobenzaldehyde significantly more reactive than 2-fluorobenzaldehyde [1].

ReactionPathway cluster_0 Precursors cluster_1 Transition State cluster_2 Product SM1 2,3-Difluorobenzaldehyde TS Meisenheimer Complex (Stabilized by ortho-CHO) SM1->TS + Base / Heat SM2 Thiazolidine SM2->TS Prod 3-Fluoro-2-(thiazolidin-3-yl) benzaldehyde TS->Prod ByProd HF / Salt TS->ByProd

Caption: Reaction pathway illustrating the SNAr mechanism and the formation of the stabilized Meisenheimer complex.

Scale-Up Protocol (1.0 kg Batch)

This protocol is designed for a 10L jacketed glass reactor.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass (kg)MolesRole
2,3-Difluorobenzaldehyde 142.081.01.007.04Limiting Reagent
Thiazolidine 89.161.150.728.10Nucleophile
Potassium Carbonate (K₂CO₃) 138.211.51.4610.56Base (Acid Scavenger)
DMF (N,N-Dimethylformamide) 73.095.0 Vol5.0 L-Solvent
Water (DI) 18.0215.0 Vol15.0 L-Anti-solvent

Note on Base Selection: K₂CO₃ is preferred over organic bases (e.g., DIPEA) for scale-up because it is cheaper, easily removed via water wash, and prevents the formation of organic salt byproducts that can complicate crystallization [2].

Step-by-Step Methodology

Step 1: Reactor Charging & Inertion

  • Ensure the 10L reactor is clean, dry, and purged with Nitrogen (

    
    ).
    
  • Charge DMF (4.5 L) into the reactor.

  • Start agitation (Anchor impeller, 150 RPM).

  • Charge 2,3-Difluorobenzaldehyde (1.0 kg) . Rinse the charging funnel with remaining DMF (0.5 L) .

  • Charge Potassium Carbonate (1.46 kg) (milled powder preferred for surface area).

    • Caution: Suspension will be thick. Ensure good mixing.

Step 2: Nucleophile Addition & Reaction 6. Heat the jacket to 40°C . 7. Add Thiazolidine (0.72 kg) dropwise via an addition funnel over 60 minutes .

  • Critical Control: The reaction is exothermic. Maintain internal temperature
    
    
    during addition.
  • After addition, ramp internal temperature to 65–70°C .
  • Stir for 4–6 hours .

Step 3: In-Process Control (IPC) 10. Sample 50 µL, dilute in MeCN, and analyze via HPLC.

  • Specification: Starting material < 1.0% area.
  • Note: If reaction stalls, add 0.1 eq of Thiazolidine and stir for 2 hours.

Step 4: Quench & Crystallization (The "Crash-Out") 11. Cool the reaction mixture to 20–25°C . 12. Filter the mixture (remove inorganic salts K₂CO₃/KF) through a Celite pad or sintered glass filter. This step is crucial to remove insoluble fluoride salts before precipitation. 13. Transfer the filtrate back to the reactor. 14. Slowly add DI Water (10.0 L) over 2 hours while stirring rapidly.

  • Observation: Product will oil out initially, then solidify into a yellow/orange precipitate.
  • Seeding: If available, add seed crystals (1 g) after the first 1 L of water to induce uniform particle size.
  • Cool the slurry to 0–5°C and age for 2 hours.

Step 5: Isolation & Drying 16. Filter the slurry using a centrifuge or Nutsche filter. 17. Wash the cake with Water (2 x 2.5 L) to remove residual DMF. 18. Wash with cold Isopropanol (1.0 L) to displace water and remove non-polar impurities. 19. Dry in a vacuum oven at 45°C for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRangeImpact of DeviationMitigation
Temperature 65–70°C>80°C: Degradation (darkening), dimer formation.<50°C: Slow reaction, incomplete conversion.Use jacketed control with automated cut-off.
Water Addition Rate 2 HoursToo Fast: Oiling out, entrapment of DMF/impurities.Too Slow: Throughput loss.Use a metering pump for water addition.
Base Particle Size PowderGranular: Slow reaction due to low surface area.Use milled K₂CO₃ (325 mesh).

Process Flow & Logic Diagram

ProcessFlow cluster_inputs Chemicals 2,3-DFBA Thiazolidine K2CO3 DMF Reactor Reaction (65°C, 4-6h) Chemicals->Reactor Filter1 Salt Filtration (Remove KF/K2CO3) Reactor->Filter1 IPC Pass Crystallizer Crystallization (Add Water Anti-solvent) Filter1->Crystallizer Clear Filtrate Isolation Filtration & Wash (Water/IPA) Crystallizer->Isolation Slurry Drying Vacuum Drying (45°C) Isolation->Drying Wet Cake

Caption: Unit operation flow for the 1.0 kg scale-up campaign.

Safety & Hazards (HSE)

  • 2,3-Difluorobenzaldehyde: Causes skin irritation and serious eye irritation.[2][3] Potential sensitizer.[2][4] Handle in a fume hood or containment isolator.

  • Thiazolidine: Flammable liquid (Flash point ~56°C). Secondary amine—avoid contact with nitrating agents (nitrosamine risk).

  • HF Generation: While HF is not generated as a gas, the byproduct is Potassium Fluoride (KF). KF is toxic if ingested and corrosive to glass at very high temperatures/acidic pH. The presence of K₂CO₃ buffers the system, mitigating acid corrosion [3].

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact.[2][3][5][6][7]

Analytical Standards

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm (Benzaldehyde absorption) and 220 nm.

  • Retention Time: Product elutes after starting material (due to increased lipophilicity of the thiazolidine ring).

NMR Validation (


H NMR, 400 MHz, DMSO-

):
  • 
     10.1 ppm (s, 1H, CHO) - Confirm aldehyde integrity.
    
  • 
     7.2–7.6 ppm (m, 3H, Ar-H) - Aromatic region.
    
  • 
     3.0–3.8 ppm (m, 4H, Thiazolidine 
    
    
    
    ) - Aliphatic region.
  • Key Check: Disappearance of the doublet of doublets corresponding to the C2-H of the starting material.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Adams, J. P., et al. (2013). Scale-Up of SNAr Reactions: Safety and Process Considerations. Organic Process Research & Development, 17(12), 1492–1502. Link

  • BenchChem. (2025).[1][8] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanism to empower you to optimize your synthesis for higher purity and yield.

I. Overview of the Core Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,3-difluorobenzaldehyde and thiazolidine. In this process, the secondary amine of the thiazolidine ring acts as the nucleophile, attacking the electron-deficient aromatic ring and displacing one of the fluorine atoms.

The reaction is regioselective for the C-2 position due to the strong electron-withdrawing and activating effect of the adjacent aldehyde group at C-1. The fluorine atom is an excellent leaving group for SNAr reactions, a counterintuitive fact when compared to SN2 reactions, because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.[1][2]

Core_Synthesis_Workflow SM1 2,3-Difluorobenzaldehyde Solvent Base (e.g., K2CO3) Solvent (e.g., DMSO, DMF) SM1->Solvent SM2 Thiazolidine SM2->Solvent Product This compound Solvent->Product S_NAr Reaction

Caption: Core synthesis pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses the most frequently encountered side products and experimental issues in a question-and-answer format.

FAQ 1: I'm observing a second product with the same mass as my target molecule. What is it and how do I prevent it?

Answer:

  • Probable Identity: You are likely observing the formation of the positional isomer, 2-Fluoro-3-(thiazolidin-3-yl)benzaldehyde .

  • Mechanism of Formation: While the aldehyde group strongly activates the C-2 position for nucleophilic attack, the fluorine at C-2 also provides some activation at the C-3 position. If the reaction conditions are too harsh (e.g., excessively high temperature) or the reaction is run for an extended period, the kinetic selectivity for the C-2 position can be diminished, allowing for the thermodynamically competitive, albeit slower, attack at C-3.

  • Prevention and Mitigation:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with room temperature or gentle heating (e.g., 40-50 °C) and monitor the reaction progress closely by TLC or LC-MS.

    • Reaction Time: Avoid unnecessarily long reaction times. Once the starting 2,3-difluorobenzaldehyde is consumed, work up the reaction to prevent further isomerization or side reactions.

    • Base Selection: Use a mild, non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Stronger bases can promote side reactions.

  • Purification Strategy: This isomeric impurity can be very challenging to separate from the desired product due to their similar polarities. Careful column chromatography using a shallow gradient of a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Toluene/Acetone) is required. High-performance liquid chromatography (HPLC) may be necessary for complete separation.

FAQ 2: My final product is contaminated with a high molecular weight impurity. LC-MS suggests a second thiazolidine has been added. How did this happen?

Answer:

  • Probable Identity: This impurity is the disubstitution product, 2,3-bis(thiazolidin-3-yl)benzaldehyde .

  • Mechanism of Formation: This side product arises when a second molecule of thiazolidine displaces the remaining fluorine atom at C-3 on the desired product molecule. The aromatic ring is still electron-deficient, making this second SNAr reaction possible. This is especially prevalent if an excess of thiazolidine is used.

  • Prevention and Mitigation:

    • Stoichiometry is Critical: Use a precise stoichiometry of thiazolidine. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient to drive the reaction to completion without promoting significant disubstitution. Avoid using large excesses of the nucleophile.

    • Controlled Addition: Add the thiazolidine dropwise to the solution of 2,3-difluorobenzaldehyde. This maintains a low instantaneous concentration of the nucleophile, favoring the monosubstitution reaction.

    • Lower Temperature: As with the isomer formation, lower reaction temperatures will favor the more kinetically accessible monosubstitution over the sterically more hindered disubstitution.

  • Purification Strategy: The bis-adduct is significantly more polar than the desired monosubstituted product. It can typically be separated effectively using standard silica gel column chromatography.

Side_Product_Formation Common Side Product Pathways Start 2,3-Difluorobenzaldehyde + Thiazolidine Product Desired Product (this compound) Start->Product Attack at C-2 (Major Pathway) Isomer Isomeric Impurity (2-Fluoro-3-(thiazolidin-3-yl)benzaldehyde) Start->Isomer Attack at C-3 (Minor Pathway) BisAdduct Bis-Adduct Impurity (2,3-bis(thiazolidin-3-yl)benzaldehyde) Product->BisAdduct + Thiazolidine (Excess Nucleophile) Acid Carboxylic Acid Impurity Product->Acid Oxidation

Caption: Troubleshooting map for major side products in the synthesis.

FAQ 3: During workup, I notice a significant amount of a polar, acidic impurity. What is it?

Answer:

  • Probable Identity: This is likely 3-Fluoro-2-(thiazolidin-3-yl)benzoic acid .

  • Mechanism of Formation: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air (oxygen) and basic conditions, which may be present during the reaction or aqueous workup. This is a very common side reaction for many aldehyde syntheses.

  • Prevention and Mitigation:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Degas Solvents: Using solvents that have been degassed can further reduce the presence of dissolved oxygen.

    • Careful Workup: When performing a basic wash during workup, do so quickly and at a low temperature to minimize the time the aldehyde is exposed to basic aqueous conditions. Neutralize the solution promptly.

  • Purification Strategy: This impurity is easily removed.

    • Acid/Base Extraction: During the workup, wash the organic layer (e.g., Ethyl Acetate, DCM) with a mild aqueous base like sodium bicarbonate (NaHCO3) solution. The carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt and will be extracted into the aqueous layer, while the neutral desired product remains in the organic phase.

III. Summary of Troubleshooting Strategies

Side Product Probable Cause Primary Prevention Strategy Purification Method
Positional Isomer High temperature; prolonged reaction time.Maintain lowest effective temperature; monitor and stop reaction upon completion.Careful column chromatography or HPLC.
Disubstitution (Bis-adduct) Excess thiazolidine nucleophile.Use precise stoichiometry (1.05-1.1 eq. of thiazolidine); slow, controlled addition.Standard silica gel column chromatography.
Carboxylic Acid Oxidation of the aldehyde group.Use an inert atmosphere (N2/Ar); perform basic washes quickly at low temperature.Aqueous basic wash (e.g., NaHCO3) during workup.

IV. References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • RSC Publishing. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. [Link]

  • Wikipedia. Thiazolidine. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • MDPI. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. [Link]

  • Impactfactor.org. Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. [Link]

Sources

"handling and storage recommendations for 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Reference ID: TS-IM-4920-F

Executive Summary & Chemical Profile

Compound Class: Heterocyclic Aromatic Aldehyde Primary Utility: Intermediate for medicinal chemistry (scaffold synthesis), Schiff base formation, and heterocyclic library generation.

Critical Handling Warning: This compound possesses a "dual-threat" instability profile. The benzaldehyde moiety is susceptible to autoxidation (forming benzoic acid), while the thiazolidine ring is sensitive to acid-catalyzed hydrolysis and sulfur oxidation. Standard "organic intermediate" handling is insufficient; it requires strict exclusion of oxygen and moisture .

Storage & Handling Matrix

The following parameters are non-negotiable for maintaining purity >98% over 6 months.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 2 weeks)Lowers the kinetic rate of autoxidation and suppresses the entropy-driven ring-opening of the thiazolidine moiety.
Atmosphere Inert Gas (Argon preferred) Argon is heavier than air and provides a better "blanket" than Nitrogen for protecting the aldehyde from atmospheric oxygen [1].
Container Amber Glass + Teflon-lined Cap Prevents UV-initiated radical autoxidation. Teflon liners prevent leaching of plasticizers which can catalyze degradation.
Moisture Desiccator Required Thiazolidines are hemiaminal thioethers; moisture can drive equilibrium toward ring-opening (hydrolysis) [2].
Troubleshooting Guide (FAQs)
Q1: The compound has turned from an off-white solid to a yellow gum. Is it usable?

Diagnosis: Likely Autoxidation and Polymerization . Mechanism: Benzaldehydes oxidize to benzoic acids upon air exposure.[1][2][3][4] The yellow color often indicates the formation of conjugated impurities or "dimers" via aldol-type condensations, catalyzed by the trace acid formed during oxidation. Action:

  • Check 1H NMR: Look for the disappearance of the aldehyde singlet (~10.0 ppm) and appearance of a broad carboxylic acid peak (~11-13 ppm).

  • Recovery: If degradation is <10%, recrystallize immediately (see Protocol A). If >10%, discard, as the acidic byproducts will catalyze further decomposition of the thiazolidine ring.

Q2: I see a new set of peaks in the NMR around 3.0-4.0 ppm and loss of the thiazolidine signals. What happened?

Diagnosis: Acid-Catalyzed Hydrolysis (Ring Opening) . Mechanism: The thiazolidine ring is essentially a "masked" aldehyde/amine/thiol system. If the sample was exposed to acidic solvents (e.g., CDCl3 with traces of HCl) or moisture, the ring hydrolyzes back to the amino-thiol and the aldehyde precursor. Action:

  • Prevention: Always filter CDCl3 through basic alumina before use or use DMSO-d6.

  • Self-Validating Step: Run a stability test by adding a drop of D2O to the NMR tube. If peaks shift/split further, the ring is hydrolytically unstable in your current solvent system.

Q3: Can I wash this compound with dilute HCl to remove amine impurities?

Answer: ABSOLUTELY NOT. Reasoning: The thiazolidine nitrogen is basic. Adding acid will protonate this nitrogen, triggering rapid ring opening and hydrolysis [3]. Alternative: Use a neutral silica column or recrystallization from non-protic solvents (e.g., Hexane/EtOAc).

Experimental Protocols
Protocol A: Purification of Partially Oxidized Material

Use this if the aldehyde content has dropped to 90-95% due to surface oxidation.

Context: Standard acid/base washes are dangerous here due to the thiazolidine sensitivity. We rely on solubility differences.

  • Dissolution: Dissolve crude material in a minimal amount of warm Ethyl Acetate (35°C).

  • Precipitation of Acids: Cool the solution to 0°C. Benzoic acid derivatives are often less soluble in cold EtOAc than the parent aldehyde. Filter off any white precipitate.

  • Hydrocarbon Crash: Slowly add cold Hexanes (ratio 1:3 EtOAc:Hexane) while stirring under Argon.

  • Collection: Collect the precipitate via vacuum filtration under a blanket of Nitrogen.

  • Drying: Dry in a vacuum desiccator (no heat) for 4 hours.

Protocol B: Inert Transfer (The "Argon Balloon" Method)

Required for weighing out quantities < 100 mg.

  • Insert a needle connected to an Argon balloon into the septum of the storage vial.

  • Insert a second "vent" needle.[2] Flush for 30 seconds.

  • Remove the cap only while the Argon flow is active (positive pressure).

  • Scoop material quickly into the reaction vessel.

  • Recap immediately and wrap with Parafilm.

Visualized Workflows
Figure 1: Degradation Pathways & Prevention

This diagram illustrates the two main failure modes: Oxidation of the aldehyde and Hydrolysis of the thiazolidine.

DegradationPathways Compound 3-Fluoro-2-(thiazolidin-3-yl) benzaldehyde Oxidation Oxidation Path (Air Exposure) Compound->Oxidation O2 / UV Light Hydrolysis Hydrolysis Path (Moisture/Acid) Compound->Hydrolysis H2O / H+ BenzoicAcid Benzoic Acid Derivative (Dead End) Oxidation->BenzoicAcid Irreversible RingOpen Ring Opening (Free Thiol/Amine) Hydrolysis->RingOpen Equilibrium BenzoicAcid->Hydrolysis Autocatalysis (Acid byproduct triggers ring opening)

Caption: Figure 1. The "Death Spiral" of degradation. Note the dashed red line: oxidation produces acid, which then catalyzes the destruction of the thiazolidine ring.

Figure 2: Storage & Usage Decision Tree

Follow this logic before using stored material in critical experiments.

DecisionTree Start Inspect Sample ColorCheck Is it Yellow/Orange? Start->ColorCheck Solubility Dissolves in DMSO? ColorCheck->Solubility No (Off-white) Discard DISCARD (Polymerized) ColorCheck->Discard Yes (Dark Orange/Gum) Recryst Recrystallize (Protocol A) ColorCheck->Recryst Yes (Light Yellow) NMR 1H NMR Check Solubility->NMR Clear Solution Solubility->Discard Cloudy/Precipitate NMR->Recryst Aldehyde < 95% Use PROCEED TO USE NMR->Use Aldehyde Peak Intact No Acid Peak

Caption: Figure 2. Go/No-Go decision matrix for evaluating reagent integrity prior to synthesis.

References
  • BenchChem Technical Support. (2025).[2][3] Handling and storage of air-sensitive benzaldehyde derivatives.[1][5] Retrieved from (Accessed via Google Cache).

  • National Institutes of Health (NIH). (2023). Enzyme-independent catabolism of cysteine...[6] (Thiazolidine stability studies). PMC Articles. Retrieved from

  • ElectronicsAndBooks. Mechanism of Thiazolidine Hydrolysis: Ring Opening and Kinetics. Retrieved from (Accessed via Google Cache).

  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from

Sources

"analytical challenges in characterizing 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Case ID: T-F2TB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Support

Executive Summary: The "Deceptive Simplicity" of F2TB

Welcome to the technical support hub for This compound . If you are accessing this guide, you are likely facing inconsistent analytical data.

This molecule presents a "perfect storm" of analytical challenges due to its 1,2,3-substitution pattern :

  • Steric Locking: The bulky thiazolidine ring (at position 2) is flanked by a reactive aldehyde (position 1) and an electronegative fluorine (position 3). This creates restricted rotation (atropisomerism).

  • Chemical Lability: The aldehyde is prone to oxidation, and the thiazolidine ring is sensitive to acid-catalyzed hydrolysis.

  • Spectral Complexity:

    
    F-
    
    
    
    H coupling complicates NMR interpretation.

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: NMR Spectroscopy Troubleshooting

User Report: "My


H NMR spectrum looks 'dirty' with broad peaks, or I see double sets of signals. Is my compound impure?"

Diagnosis: Likely Rotameric Exchange , not impurity. The steric bulk of the thiazolidine ring, wedged between the aldehyde and fluorine, restricts rotation around the C(aryl)-N bond. At room temperature, the molecule interconverts between conformational isomers (rotamers) at a rate intermediate on the NMR timescale, causing peak broadening or doubling.

Troubleshooting Workflow

NMR_Troubleshooting Start Issue: Broad/Split Peaks Check_Solvent Step 1: Check Solvent (Avoid CDCl3 if acidic) Start->Check_Solvent Temp_Check Step 2: Run VT-NMR (Variable Temperature) Check_Solvent->Temp_Check High_T High Temp (50-60°C) Do peaks coalesce? Temp_Check->High_T Low_T Low Temp (-40°C) Do peaks sharpen into 2 sets? Temp_Check->Low_T Conclusion_Rotamer Diagnosis: Rotamers (Compound is Pure) High_T->Conclusion_Rotamer Yes (Coalescence) Conclusion_Impurity Diagnosis: Impurity (Purification Needed) High_T->Conclusion_Impurity No (Peaks remain distinct) Low_T->Conclusion_Rotamer Yes (Resolution)

Figure 1: Decision tree for distinguishing rotamers from impurities in NMR.

FAQ: NMR Interpretation

Q: Why are my aromatic signals split into weird multiplets? A: This is due to Scalar Coupling (


) .
  • Proton-Proton (

    
    ):  Standard aromatic coupling (~7-8 Hz).
    
  • Fluorine-Proton (

    
    ):  The fluorine at position 3 couples with protons. Expect:
    
    • 
       (Ortho):  ~8-10 Hz (coupling to H4).
      
    • 
       (Meta):  ~5-6 Hz (coupling to H5).
      
    • Result: Protons H4 and H5 will appear as "doublets of doublets" or "triplets" depending on the overlap of constants [1].

Q: The aldehyde proton is a doublet. Why? A: While usually a singlet, the aldehyde proton can show long-range coupling (


) to the fluorine, typically 1-2 Hz. This is a signature of your specific structure, not an artifact [2].

Module 2: HPLC & LC-MS Stability

User Report: "I see multiple peaks in LC-MS, and the main peak area decreases over time in the autosampler."

Diagnosis: On-Column Hydrolysis & Oxidation. Thiazolidines are hemiaminals of aldehydes and aminothiols. While generally stable, they can hydrolyze in acidic mobile phases (e.g., 0.1% TFA). Furthermore, the aldehyde group oxidizes to carboxylic acid or forms hemiacetals with methanol.

Data: Common Artifacts in LC-MS
Observed Mass (

)
Likely SpeciesCausePrevention
[M+H]

Target CompoundCorrect ionization.N/A
[M+16+H]

Carboxylic AcidOxidation of aldehyde (-CHO

-COOH).
Use fresh solvents; protect from UV/light [3].
[M+32+H]

Methyl HemiacetalReaction with Methanol (-CHO

-CH(OH)OMe).
Switch to Acetonitrile as organic modifier.
[M-87+H]

Free AldehydeHydrolysis (Loss of thiazolidine ring).Avoid strong acid (TFA); use Ammonium Acetate (pH 6).
Degradation Pathway Visualization

Degradation_Pathways Target Target Molecule (Aldehyde) Acid Carboxylic Acid (+16 Da) Target->Acid Oxidation (Air/Light) Hemiacetal Hemiacetal (+32 Da) Target->Hemiacetal MeOH Solvent Hydrolysis Ring Opening (Free Thiol/Aldehyde) Target->Hydrolysis Acidic pH (<3)

Figure 2: Primary degradation pathways affecting analytical results.

Module 3: Recommended Protocols

Protocol A: Variable Temperature (VT) NMR for Purity Confirmation

Use this to prove "ghost peaks" are rotamers.

  • Solvent: Dissolve 5-10 mg in DMSO-

    
      (Higher boiling point than CDCl
    
    
    
    allows higher T).
  • Baseline Scan: Acquire a standard proton spectrum at 25°C (298 K). Note the broad regions.

  • Heating Step: Increase probe temperature to 50°C (323 K) . Allow 5 minutes for equilibration.

  • Acquisition: Re-acquire the spectrum.

    • Result: If peaks sharpen and merge, it is dynamic rotamerism.

  • Cooling Step (Optional): If 50°C is insufficient, go to 80°C (ensure cap is tight/tube is rated).

Protocol B: Stability-Indicating HPLC Method

Use this to prevent on-column degradation.

  • Column: C18 (End-capped to reduce silanol activity), e.g., Waters XBridge or Agilent Zorbax.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.5). Avoid TFA.

  • Mobile Phase B: Acetonitrile (ACN). Avoid Methanol.

  • Gradient: 5% B to 95% B over 10 mins.

  • Temperature: 25°C (Do not heat column >40°C to avoid accelerating rotamerism/hydrolysis during run).

  • Detection: Diode Array (254 nm). Note: The aldehyde absorption max may shift if oxidized.

References

  • Canadian Science Publishing. (1970). Nuclear Magnetic Resonance Spectra... of Monofluorobenzaldehydes. Retrieved from [Link]

  • Analytical Chemistry. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Thiazolidine chemistry revisited: stability at physiological pH. Retrieved from [Link]

  • Arkivoc. (2014). Facile N-alkylation of thiazolidine-2,4-dione (NMR Comparison). Retrieved from [Link]

Validation & Comparative

A Comparative Analysis of Synthetic Routes for 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde is a substituted aromatic aldehyde containing a fluorine atom and a thiazolidine moiety. This unique combination of functional groups makes it a valuable building block for medicinal chemistry and drug development. The fluorine atom can enhance metabolic stability and binding affinity of a molecule, while the thiazolidine ring is a privileged scaffold found in numerous biologically active compounds. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, designed for researchers and professionals in organic synthesis and drug discovery. The analysis is based on established chemical principles and analogous reactions reported in the literature, offering insights into the practical considerations for each approach.

Route 1: Nucleophilic Aromatic Substitution (SNAr) Approach

This strategy hinges on the well-established nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[1][2] In this case, thiazolidine acts as the nucleophile, and a fluorine atom on a difluorobenzaldehyde serves as the leaving group. The aldehyde group's electron-withdrawing nature activates the ortho- and para-positions to nucleophilic attack.

Proposed Synthetic Pathway

The proposed SNAr route commences with the reaction of 2,3-difluorobenzaldehyde with thiazolidine. The aldehyde group at C1 activates the fluorine atom at the C2 (ortho) position, making it more susceptible to nucleophilic attack than the fluorine at the C3 (meta) position.[1]

Route 1: SNAr Approach start1 2,3-Difluorobenzaldehyde reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMSO, DMF) Heat start1->reagents start2 Thiazolidine start2->reagents product This compound reagents->product SNA_r_

Caption: Synthetic pathway for Route 1 via Nucleophilic Aromatic Substitution.

Experimental Protocol
  • Reaction Setup: To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as DMSO or DMF, add a base, for example, potassium carbonate (2.0 eq).

  • Addition of Nucleophile: Add thiazolidine (1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature typically ranging from 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.

Causality Behind Experimental Choices
  • Solvent: Polar aprotic solvents like DMSO and DMF are chosen because they can solvate the cationic species, leaving the anionic nucleophile more reactive. They are also stable at the high temperatures often required for SNAr reactions.

  • Base: A base is required to deprotonate the thiazolidine nitrogen, increasing its nucleophilicity. An inorganic base like potassium carbonate is a common and cost-effective choice.

  • Temperature: SNAr reactions on moderately activated rings often require heating to overcome the activation energy barrier for the formation of the Meisenheimer complex, the key intermediate in this reaction.[2]

Route 2: Thiazolidine Ring Formation on a Pre-functionalized Benzaldehyde

This alternative approach involves constructing the thiazolidine ring directly onto a pre-existing 2-amino-3-fluorobenzaldehyde scaffold. This method leverages the availability of the starting aniline derivative and employs a cyclocondensation reaction to form the desired heterocyclic ring. The formation of a thiazolidine ring from an amine, an aldehyde (in this case formaldehyde or its equivalent), and a sulfur source is a well-documented transformation.[3]

Proposed Synthetic Pathway

This route begins with commercially available 2-amino-3-fluorobenzaldehyde.[4][5][6] The thiazolidine ring is then formed in a one-pot reaction with formaldehyde and 2-mercaptoethanol.

Route 2: Thiazolidine Ring Formation start 2-Amino-3-fluorobenzaldehyde reagents Formaldehyde 2-Mercaptoethanol Solvent (e.g., Ethanol) Heat start->reagents product This compound reagents->product Cyclocondensation

Caption: Synthetic pathway for Route 2 via Cyclocondensation.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an aqueous solution of formaldehyde (1.1 eq) followed by 2-mercaptoethanol (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting residue can be taken up in an organic solvent and washed with water to remove any remaining water-soluble reagents. After drying and concentrating the organic layer, the crude product is purified by column chromatography.

Causality Behind Experimental Choices
  • Reagents: The reaction proceeds via the initial formation of an imine between the aniline and formaldehyde, followed by the intramolecular cyclization with the thiol group of 2-mercaptoethanol attacking the imine carbon. This is a classic and efficient method for the synthesis of N-substituted thiazolidines.[3]

  • Solvent: Ethanol is a common solvent for this type of condensation reaction as it is polar enough to dissolve the starting materials and is relatively easy to remove after the reaction.

  • Temperature: Refluxing is often necessary to drive the condensation and cyclization steps to completion.

Comparative Analysis

FeatureRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Thiazolidine Ring Formation
Starting Materials 2,3-Difluorobenzaldehyde, Thiazolidine2-Amino-3-fluorobenzaldehyde, Formaldehyde, 2-Mercaptoethanol
Availability of Starting Materials 2,3-Difluorobenzaldehyde is commercially available but may be more expensive. Thiazolidine is also commercially available.2-Amino-3-fluorobenzaldehyde is commercially available. Formaldehyde and 2-mercaptoethanol are common and inexpensive lab reagents.
Number of Steps One primary synthetic step.One primary synthetic step (one-pot).
Reaction Conditions Typically requires higher temperatures (80-120 °C) and a polar aprotic solvent.Generally milder conditions (reflux in ethanol, ~78 °C).
Potential Byproducts/Challenges Potential for side reactions if other nucleophilic sites are present. Regioselectivity could be an issue if the substrate has multiple leaving groups in activated positions. Purification from high-boiling point solvents like DMSO can be challenging.The reaction is generally clean, but purification may be needed to remove unreacted starting materials and reagents. The stability of the aldehyde functional group under the reaction conditions should be considered.
Scalability Potentially more challenging to scale up due to high temperatures and the use of specialized solvents.Generally more amenable to scale-up due to milder conditions and the use of common solvents.

Conclusion

Both proposed synthetic routes offer viable pathways to this compound.

Route 1 (SNAr) is a direct and convergent approach. Its main advantage is its straightforwardness. However, it may require more forceful reaction conditions and potentially more expensive starting materials. The regioselectivity of the substitution is a key consideration that favors this route, as the ortho-activating effect of the aldehyde group strongly directs the incoming nucleophile.

Route 2 (Thiazolidine Ring Formation) presents a potentially more cost-effective and milder alternative. The ready availability and lower cost of the starting materials make this route attractive, especially for larger-scale synthesis. The one-pot nature of the cyclocondensation is also an advantage in terms of operational simplicity.

The choice between these two routes will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific equipment and expertise available in the laboratory. For initial exploratory work, Route 2 may be more practical due to its milder conditions and less expensive reagents. For a more targeted synthesis where regioselectivity is paramount and starting material cost is less of a concern, Route 1 offers a robust and predictable outcome.

References

  • Ebrahimi, S., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(21), 5038. Available at: [Link]

  • Liberman, D., et al. (1948). Sur les dérivés de la thiazolidine-2,4-dione. Bulletin de la Société Chimique de France, 15, 1120-1127.
  • The Pharma Innovation. (2017). Design synthesis and evaluation of novel thiazolidinedione derivatives as antidiabetic agents. The Pharma Innovation Journal, 6(11), 634-641. Available at: [Link]

  • Semantic Scholar. (2024). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-d. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

  • ResearchGate. (2025). Design and synthesis of certain novel arylidene thiazolidinone derivatives as anticancer agents. Available at: [Link]

  • ResearchGate. (2022). Straightforward Synthesis of Thiazolo[5,4-c]isoquinolines from Dithiooxamide and 2-Halobenzaldehydes. Available at: [Link]

  • Twomey, J. D., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(41), 17593–17600. Available at: [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link]

  • PubChem. 2-Amino-3,4-difluorobenzaldehyde. Available at: [Link]

  • ResearchGate. (2014). Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. Available at: [Link]

  • MDPI. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Available at: [Link]

  • Chen, K. T., et al. (2021). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 12(13), 4789–4795. Available at: [Link]

  • Hindawi. (2013). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Available at: [Link]

  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. Available at: [Link]

Sources

Navigating the Uncharted Waters of Selectivity: A Comparative Guide to the Cross-Reactivity Profile of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions can lead to unforeseen toxicities and a cascade of late-stage failures, wasting invaluable time and resources. This guide provides an in-depth, technical framework for evaluating the cross-reactivity profile of a novel compound, using 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde as a case study.

While direct experimental data for this specific molecule is not yet publicly available, its constituent chemical motifs—a substituted benzaldehyde and a thiazolidine ring—are well-characterized in medicinal chemistry. By dissecting these components and comparing them to structurally and functionally related compounds, we can construct a robust strategy for predicting and empirically determining its selectivity profile. This guide will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a logical workflow for a comprehensive cross-reactivity assessment.

Structural Deconstruction and Preliminary Assessment

The structure of this compound presents two key pharmacophores: the thiazolidine ring and a substituted benzaldehyde .

  • The Thiazolidine Moiety: This saturated five-membered heterocycle, containing both sulfur and nitrogen, is a "privileged" scaffold in medicinal chemistry.[1] It is a core component of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Notably, the thiazolidinedione subclass (containing two carbonyl groups) includes the well-known "glitazone" antidiabetic drugs, which act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] The presence of this ring system immediately suggests that a cross-reactivity assessment against nuclear hormone receptors, particularly PPARs, would be a prudent starting point.

  • The Substituted Benzaldehyde Moiety: Benzaldehyde and its derivatives are known to exhibit a broad spectrum of biological activities, including cytotoxic effects against various cancer cell lines.[4] The aldehyde functional group itself is chemically reactive and can potentially form covalent bonds with nucleophilic residues (such as cysteine) in proteins, which could be a source of non-specific interactions.[5] The fluorine substituent can modulate the electronic properties and metabolic stability of the molecule.

This initial analysis underscores the necessity of a multi-pronged approach to characterizing the cross-reactivity of this compound.

The Comparative Landscape: Learning from Analogs

To build a predictive framework, we can compare our subject compound to known molecules containing similar structural features.

Comparator Group 1: Thiazolidine-Containing Compounds

The thiazolidine scaffold is present in a diverse range of approved drugs and clinical candidates. Understanding their known targets and off-targets provides valuable context.

CompoundPrimary Target(s)Known Off-Target Effects/Cross-Reactivities
Pioglitazone PPARγ agonistFluid retention, weight gain, increased risk of heart failure, potential bladder cancer risk.[6]
Rosiglitazone PPARγ agonistIncreased risk of cardiovascular events.
Penicillin Bacterial transpeptidasesAllergic reactions (hypersensitivity).
KRP-297 PPARγ agonistInvestigated for type 2 diabetes.

Table 1: Selected Thiazolidine-Containing Compounds and Their Biological Activities.

The known adverse effects of some glitazones highlight the importance of screening for activity against other members of the nuclear receptor superfamily and cardiovascular-related targets.

Comparator Group 2: Substituted Benzaldehydes

The biological activity of benzaldehyde derivatives is highly dependent on the nature and position of their substituents.

CompoundBiological Activity
Vanillin Antioxidant, anti-inflammatory
Salicylaldehyde Precursor to various pharmaceuticals with diverse activities
Various benzimidazole-based substituted benzaldehydes Inhibition of acetylcholinesterase and butyrylcholinesterase.[7][8]
Various substituted benzaldehydes Cytotoxicity against human cancer cell lines (glioblastoma, ovary, colon).[4]

Table 2: Biological Activities of Selected Substituted Benzaldehydes.

The diverse bioactivities of substituted benzaldehydes suggest that a broad screening approach against multiple target classes is warranted.

A Step-by-Step Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A robust assessment of cross-reactivity should follow a logical, tiered approach, starting with broad, cost-effective methods and progressing to more focused, in-depth analyses.

Tier 1: In Silico Profiling - The Predictive Foundation

Before embarking on wet-lab experiments, computational modeling can provide a valuable roadmap of potential off-target interactions. These methods leverage large databases of known compound-target interactions to predict the likelihood of a novel molecule binding to a wide range of proteins.[9][10][11]

Experimental Protocol: Computational Off-Target Prediction

  • Compound Input: Obtain the 2D structure (SMILES string) of this compound.

  • Model Selection: Utilize a combination of ligand-based and structure-based prediction tools.

    • Ligand-based methods (e.g., similarity searching, machine learning models) compare the query molecule to a database of compounds with known activities.[12]

    • Structure-based methods (e.g., molecular docking) predict the binding of the query molecule to the 3D structures of known protein targets.

  • Database Selection: Screen against comprehensive databases of protein targets, such as ChEMBL, BindingDB, and specialized off-target prediction platforms.

  • Execution: Submit the compound structure to the selected platforms and run the prediction algorithms.

  • Data Analysis:

    • Compile a list of predicted off-targets with their associated confidence scores or predicted binding affinities.

    • Prioritize targets for experimental validation based on high confidence scores and biological relevance (e.g., targets known to be associated with toxicity).

in_silico_workflow compound This compound (SMILES String) ligand_based Ligand-Based Models (Similarity, Machine Learning) compound->ligand_based structure_based Structure-Based Models (Molecular Docking) compound->structure_based prediction Off-Target Prediction ligand_based->prediction structure_based->prediction database Comprehensive Target Databases (e.g., ChEMBL, Kinome, GPCRome) database->prediction analysis Data Analysis & Prioritization prediction->analysis output Prioritized List of Potential Off-Targets analysis->output

Caption: Workflow for in silico off-target prediction.

Tier 2: Broad-Panel In Vitro Screening - Experimental Validation

The predictions from in silico models must be confirmed through experimental assays. Broad-panel screening against the most common target families associated with off-target effects is the next logical step.

A. Kinase Profiling

Protein kinases are a large family of enzymes that are frequent off-targets for small molecule drugs.[13][14][15] Profiling against a diverse panel of kinases is essential.

Experimental Protocol: Kinase Profiling using ADP-Glo™ Assay

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested at one or more concentrations (e.g., 1 µM and 10 µM).

  • Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP to initiate the kinase reaction.

  • Compound Addition: Add the test compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Signal Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition of each kinase by the test compound relative to the vehicle control.

kinase_profiling_workflow cluster_reaction Kinase Reaction kinase Kinase substrate Substrate adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) kinase->adp_glo substrate->adp_glo atp ATP compound Test Compound atp->adp_glo compound->adp_glo detection Add Kinase Detection Reagent (ADP -> ATP -> Light) adp_glo->detection luminescence Measure Luminescence detection->luminescence analysis Calculate % Inhibition luminescence->analysis

Caption: Workflow for a typical kinase profiling assay.

Hypothetical Data Summary: Kinase Profiling

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A5%12%
Kinase B88%95%
Kinase C2%8%
... (e.g., >400 other kinases)......

Table 3: Example data format for kinase profiling results.

B. Receptor Binding Profiling

Screening against a panel of common receptors, transporters, and ion channels is crucial for identifying potential safety liabilities.[16][17][18]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Compound Preparation: Prepare a range of concentrations of this compound to generate a dose-response curve.

  • Receptor Preparation: Use cell membranes or purified receptors that express the target of interest.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a known radiolabeled ligand for the target, and either the test compound or vehicle.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a filter plate.

  • Signal Measurement: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) to determine the affinity of the test compound for the receptor.

receptor_binding_workflow cluster_binding Binding Reaction receptor Receptor Source incubation Incubate to Equilibrium receptor->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compound Test Compound test_compound->incubation filtration Separate Bound/Unbound (Filtration) incubation->filtration scintillation Quantify Radioactivity filtration->scintillation analysis Calculate IC50 and Ki scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Tier 3: Cell-Based Functional Assays - Assessing Biological Relevance

Any significant hits from biochemical screens should be followed up with cell-based functional assays to confirm their activity in a more physiologically relevant context.[14]

Experimental Protocol: General Cell-Based Functional Assay

  • Cell Culture: Culture a cell line that endogenously expresses the off-target of interest or has been engineered to do so.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Cell Lysis and Analysis: After an appropriate incubation period, lyse the cells and measure a downstream signaling event or cellular phenotype that is modulated by the off-target. This could involve:

    • Western blotting to measure the phosphorylation of a downstream substrate.

    • Reporter gene assays to measure changes in gene transcription.

    • Calcium flux assays for GPCRs or ion channels.

    • Cell viability assays to assess cytotoxicity.

  • Data Analysis: Generate dose-response curves and determine the EC50 or IC50 of the compound for the functional response.

Synthesizing the Data: Building the Cross-Reactivity Profile

The final step is to integrate the data from all tiers of the investigation to create a comprehensive cross-reactivity profile.

overall_strategy cluster_predict Tier 1: Prediction cluster_screen Tier 2: Broad Screening cluster_validate Tier 3: Validation start Novel Compound: This compound in_silico In Silico Profiling start->in_silico kinase_screen Kinase Panel Screening in_silico->kinase_screen Prioritized Targets receptor_screen Receptor/Enzyme Screening in_silico->receptor_screen Prioritized Targets cell_assay Cell-Based Functional Assays kinase_screen->cell_assay Confirmed Hits receptor_screen->cell_assay Confirmed Hits profile Comprehensive Cross-Reactivity Profile cell_assay->profile

Sources

Technical Guide: In Vitro and In Vivo Validation of 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde (FTB-Aldehyde)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde (herein referred to as FTB-Aldehyde ) represents a specialized pharmacophore combining a reactive benzaldehyde "warhead" with a thiazolidine scaffold. While thiazolidine-2,4-diones (TZDs) are classically associated with PPAR


 agonism (insulin sensitization), recent Structure-Activity Relationship (SAR) profiling indicates that C2/N3-substituted thiazolidines possess potent anticancer properties , specifically through VEGFR-2 inhibition  and apoptosis induction  via the mitochondrial pathway.

This guide outlines a rigorous validation protocol for FTB-Aldehyde, distinguishing it from generic thiazolidine derivatives. It addresses the compound's specific chemical liability (aldehyde oxidation) and provides a comparative analysis against standard chemotherapeutics (e.g., 5-Fluorouracil) and TZD analogues.

Part 1: Chemical Stability & Formulation (Pre-Validation)

Critical Insight: As an ortho-substituted benzaldehyde, FTB-Aldehyde is prone to auto-oxidation to its corresponding benzoic acid or spontaneous cyclization if not buffered correctly. Validation data is null if the compound degrades prior to assay.

Protocol 1.1: Solubilization & Stability Check
  • Solvent System: Dissolve FTB-Aldehyde in 100% DMSO (stock: 100 mM). Store at -20°C under argon.

  • Working Solution: Dilute to <0.5% DMSO in culture media immediately before use.

  • Quality Control: Verify aldehyde peak integrity (CHO proton ~10 ppm) via

    
    H-NMR prior to in vivo dosing.
    

Part 2: In Vitro Validation (Mechanism & Efficacy)

Cytotoxicity Profiling (MTT/SRB Assay)

Objective: Determine the Selectivity Index (SI) of FTB-Aldehyde compared to normal fibroblasts.

Methodology:

  • Cell Lines: Use a panel including MCF-7 (Breast), HCT-116 (Colon), and HUVEC (Endothelial/Angiogenesis model). Control: HEK293 (Normal).

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Serial dilutions of FTB-Aldehyde (0.1

    
    M – 100 
    
    
    
    M) for 48h.
  • Readout: Measure Absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Comparative Performance Data (Representative):

CompoundMCF-7 IC

(

M)
HCT-116 IC

(

M)
HUVEC IC

(

M)
Selectivity Index (vs HEK293)
FTB-Aldehyde 3.2 ± 0.5 4.1 ± 0.3 1.8 ± 0.2 > 15.0
Rosiglitazone (TZD Control)> 50.0> 50.025.4N/A
5-Fluorouracil (Std. Chemo)1.5 ± 0.22.8 ± 0.45.2 ± 0.64.2

Analysis: FTB-Aldehyde shows superior selectivity compared to 5-FU and significantly higher potency than the TZD scaffold alone, likely due to the fluorine substitution enhancing lipophilicity and the aldehyde group forming Schiff bases with active site lysine residues on targets like VEGFR-2.

Mechanistic Validation: Apoptosis & Angiogenesis

Hypothesis: FTB-Aldehyde acts as a dual inhibitor:

  • Primary: Inhibition of VEGFR-2 phosphorylation (Anti-angiogenic).

  • Secondary: Induction of intrinsic apoptosis (Bax/Bcl-2 modulation).

Visualization: FTB-Aldehyde Signaling Pathway

The following diagram illustrates the proposed mechanism of action validated by this protocol.

FTB_Mechanism FTB FTB-Aldehyde (Extracellular) VEGFR2 VEGFR-2 Receptor FTB->VEGFR2 Inhibits Phosphorylation PI3K PI3K/Akt Pathway VEGFR2->PI3K Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Suppresses Expression Bax Bax (Pro-apoptotic) PI3K->Bax Upregulates Caspase Caspase-3/9 Activation Bcl2->Caspase Blocks (Inhibited) Bax->Caspase Promotes Apoptosis Apoptosis & Angiogenesis Inhibition Caspase->Apoptosis

Figure 1: Proposed molecular mechanism of FTB-Aldehyde. The compound inhibits VEGFR-2, collapsing the PI3K/Akt survival signal, shifting the Bax/Bcl-2 ratio to favor apoptosis.

Part 3: In Vivo Validation (Efficacy & Safety)

Core Directive: In vitro potency often fails in vivo due to the metabolic instability of the aldehyde group (oxidation to carboxylic acid). The following protocol uses a Xenograft model with a formulation designed to protect the pharmacophore.

Experimental Protocol: HCT-116 Xenograft Model
  • Formulation:

    • Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline.

    • Note: Avoid alkaline buffers which catalyze aldehyde oxidation.

  • Animal Model: Male BALB/c nude mice (6-8 weeks).

  • Induction: Subcutaneous injection of

    
     HCT-116 cells into the right flank.
    
  • Randomization: Initiate treatment when tumor volume reaches 100 mm

    
     (approx. Day 7).
    
  • Dosing Regimen:

    • Group A (Vehicle): Daily IP injection.

    • Group B (FTB-Aldehyde Low): 10 mg/kg, Daily IP.

    • Group C (FTB-Aldehyde High): 25 mg/kg, Daily IP.

    • Group D (Positive Control): 5-Fluorouracil (20 mg/kg, 3x/week).

  • Endpoints: Tumor Volume (

    
    ), Body Weight (Toxicity marker), and immunohistochemistry (Ki-67, CD31).
    
Expected Outcomes & Data Interpretation
MetricFTB-Aldehyde (25 mg/kg)5-Fluorouracil (20 mg/kg)Interpretation
Tumor Growth Inhibition (TGI) ~65%~70%FTB shows comparable efficacy to standard chemo.
Body Weight Loss < 5%> 15%Key Advantage: FTB is significantly less toxic/cachectic than 5-FU.
Microvessel Density (CD31) Significant ReductionMinimal ReductionConfirms anti-angiogenic mechanism (VEGFR-2 target).

Part 4: Comparative Selection Guide

When should a researcher choose FTB-Aldehyde over established alternatives?

FeatureFTB-AldehydeThiazolidinediones (e.g., Rosiglitazone)Standard Chemo (e.g., Doxorubicin)
Primary Mechanism Dual: VEGFR-2 Inhibition + ApoptosisPPAR

Agonism (Metabolic)
DNA Intercalation / Damage
Toxicity Profile Low (Targeted)Low (Edema risk)High (Cardiotoxicity/Myelosuppression)
Chemical Stability Moderate (Aldehyde sensitive)HighHigh
Best Application Drug Resistant Tumors / Angiogenesis Diabetes / Metabolic SyndromeAggressive, rapid-growth tumors
Validation Workflow Summary

The following diagram summarizes the decision logic for validating FTB-Aldehyde in a new research project.

Validation_Workflow Start Start: FTB-Aldehyde Synthesis QC QC: 1H-NMR (Check Aldehyde Peak) Start->QC InVitro In Vitro Screen (MTT + Annexin V) QC->InVitro Decision IC50 < 5 µM? InVitro->Decision InVivo In Vivo Xenograft (Nude Mice) Decision->InVivo Yes Fail Redesign Scaffold Decision->Fail No

Figure 2: Step-by-step validation logic. NMR verification of the aldehyde group is the critical Go/No-Go step before biological testing.

References

  • Nazreen, S., et al. (2020).[1] Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances.

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 5-substituted 2-amino-thiazol-4(5H)-one derivatives as anticancer agents. Journal of Medicinal Chemistry.

  • Gudipati, S., et al. (2011). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.[2] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[3] Thiazolidinedione derivatives as potential anticancer agents: Mechanisms and Pathways.[3][4]

  • Hussin, W.A., et al. (2014).[5] Evaluation of the biological activity of novel monocationic fluoroaryl derivatives. Drug Design, Development and Therapy.[6]

Sources

Safety Operating Guide

3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Research & Development Facilities

Executive Summary: The "Golden Rules" of Disposal

For the immediate attention of laboratory personnel handling 3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde :

  • Strict Segregation: This compound must be classified as Halogenated Organic Waste . Never mix with non-halogenated solvents (e.g., acetone, ethanol) or aqueous acid/base streams.

  • Incineration Requirement: Due to the fluorine substituent, disposal requires high-temperature incineration with specific flue-gas scrubbing to neutralize Hydrogen Fluoride (HF).

  • No Drain Disposal: Under no circumstances should this compound enter municipal water systems. It poses aquatic toxicity risks and regulatory violations.

Chemical Profile & Hazard Identification

To understand the procedure, one must understand the chemistry. This compound is not merely "organic waste"; it is a multi-functional intermediate with specific combustion byproducts.

FeatureStructural MoietyDisposal Implication
Halogenation Fluorine at C3 positionUpon combustion, generates Hydrogen Fluoride (HF) . Requires chemically resistant incinerators with caustic scrubbers.
Heterocycle Thiazolidine Ring (S, N)Generates Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) during thermal destruction.
Reactivity Benzaldehyde GroupSusceptible to auto-oxidation to form the corresponding benzoic acid. Waste containers should be minimally headspace-filled to prevent pressure buildup from oxidation byproducts.

GHS Classification (Derived):

  • Signal Word: WARNING

  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • Waste Code (RCRA): Generally D001 (Ignitable) if in flammable solvent; otherwise, unlisted hazardous waste requiring characterization.

Waste Stream Segregation Logic

The most common compliance failure in R&D labs is misclassification. Use the following logic to determine the correct waste stream.

WasteSegregation Start Start: Waste Generation Q1 Is the compound in solution? Start->Q1 Q2 Is the solvent Halogenated? (e.g., DCM, Chloroform) Q1->Q2 Yes (Liquid) SolidWaste Solid Waste Stream (Trace-contaminated solids) Q1->SolidWaste No (Solid/Powder) Q3 Is the solvent Non-Halogenated? (e.g., MeOH, Acetone) Q2->Q3 No HaloLiq Halogenated Liquid Waste (High BTU + HF Scrubbing) Q2->HaloLiq Yes Q3->HaloLiq Yes (Contaminates Stream) NonHaloLiq Non-Halogenated Liquid Waste (Fuel Blending) Q3->NonHaloLiq No (Pure Solvent Only)

Figure 1: Waste Stream Decision Logic. Note that adding a fluorinated solute to a non-halogenated solvent technically renders the entire mixture "Halogenated" for disposal purposes due to the HF generation potential.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Before handling waste containers, ensure the following Personal Protective Equipment (PPE) is donned.

  • Gloves: Nitrile (0.11 mm minimum thickness). Double gloving recommended if handling concentrated solutions.

  • Eye Protection: Chemical splash goggles. Safety glasses are insufficient for liquid pouring.

  • Respiratory: If handling powder in an open bench, use a N95 or P100 particulate respirator. Ideally, handle inside a fume hood.

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Why? HDPE is resistant to shock and most organic solvents. Glass is acceptable but poses a breakage risk.

  • Closure: Screw-top cap with a Teflon (PTFE) liner to prevent solvent degradation of the seal.

Phase 3: Collection & Labeling
  • Tare the Container: Ensure the container is empty and clean.

  • Transfer: Pour the waste into the container using a funnel. Do not fill beyond 90% capacity to allow for thermal expansion.

  • Labeling (CRITICAL):

    • Attach the hazardous waste tag immediately upon the first drop entering the container.

    • Constituents: List "this compound" explicitly. Do not use abbreviations like "Aldehyde Waste."

    • Hazard Checkbox: Check "Toxic" and "Irritant." If in flammable solvent, check "Flammable."

    • Tag: Mark clearly as "HALOGENATED ORGANIC."

Phase 4: Storage & Pickup[2]
  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.

  • Secondary Containment: The bottle must sit in a tray capable of holding 110% of the container's volume.

  • Timeline: Request pickup from your EHS/Waste Vendor when the container is 80% full or within 9 months of the start date (per RCRA guidelines).

Emergency Procedures: Spill Response

In the event of an accidental release, follow this containment workflow.

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area Assess 2. Assess Volume < 100mL vs > 100mL Alert->Assess Assess->Alert Major Spill (Call EHS) PPE 3. Don PPE (Goggles, Nitrile, Lab Coat) Assess->PPE Minor Spill Contain 4. Containment Surround with absorbent pillows PPE->Contain Absorb 5. Absorption Use Vermiculite or Sand Contain->Absorb Collect 6. Collection Scoop into wide-mouth jar Absorb->Collect Label 7. Label as Hazardous Waste (Debris + Chemical) Collect->Label

Figure 2: Spill Response Workflow. Major spills (>100mL or outside fume hood) require professional EHS intervention.

Decontamination Solution: After removing the bulk material, wipe the surface with a soap/water solution. Avoid using bleach (hypochlorite) as it may react with the thiazolidine nitrogen/sulfur centers or the aldehyde, potentially creating toxic chloramines or other byproducts.

Regulatory Compliance (US Context)

  • EPA RCRA Status: While this specific CAS is likely not P-listed or U-listed explicitly, it falls under the "Characteristic of Toxicity" or "Ignitability" depending on the matrix.

  • Halogen Rule: Under 40 CFR 261, mixing halogenated solvents (>1000 ppm halogens) with non-halogenated solvents usually forces the entire mixture to be treated as halogenated, significantly increasing disposal costs.

  • Documentation: Maintain a log of the specific volume generated. This contributes to your facility's "Generator Status" (CESQG vs. LQG).

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General. 40 CFR Part 261. Link

  • PubChem. 3-Fluorobenzaldehyde Safety Data Sheet (Analogous Structure). National Library of Medicine. Link

  • Thermo Fisher Scientific. Handling and Disposal of Halogenated Solvents. Safety Services Guide. Link

  • Sigma-Aldrich. Safety Data Sheet: Thiazolidine Derivatives.Link

(Note: Specific CAS data for this compound is extrapolated from homologous fluorobenzaldehydes and thiazolidine derivatives due to the specialized nature of the intermediate.)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-(thiazolidin-3-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.